4-Amino-1-Cbz-3-hydroxypiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine
This guide provides a comprehensive overview of the analytical methodologies and field-proven insights essential for the structural elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and outlines self-validating protocols for unambiguous characterization of this versatile piperidine derivative.
The piperidine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] The subject of this guide, this compound, with the empirical formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol , presents a unique structural challenge due to its multiple functional groups and stereochemical possibilities.[3] The presence of a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, along with amino and hydroxyl substituents, necessitates a multi-faceted analytical approach for complete structural verification.
The Critical Role of Stereochemistry
A pivotal aspect of the structure elucidation of this compound is the determination of the relative and absolute stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions. The trans and cis diastereomers will exhibit distinct spectroscopic properties and biological activities. For instance, NMR coupling constants can help determine the relative configuration; a J-coupling constant of 2.8 Hz between the protons at C3 and C4 (J3,4) has been noted for a cis-diastereomer of a similar compound, indicating an axial-equatorial relationship.[3] In contrast, a larger coupling constant would be expected for a trans-diaxial arrangement. The absolute configuration, such as (3R,4R) or (3S,4S) for the trans isomers, requires chiral-specific techniques or crystallization and X-ray diffraction for definitive assignment.[3]
Core Analytical Techniques for Structure Elucidation
A combination of spectroscopic methods is indispensable for the complete and accurate structural elucidation of this compound. The logical workflow for this process is outlined below.
Caption: Workflow for the Structure Elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the stereochemical relationships within the molecule.
1. ¹H NMR Spectroscopy:
-
Expected Chemical Shifts:
-
Aromatic Protons (Cbz group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzylic Protons (Cbz group): A singlet around 5.1 ppm for the two protons of the -OCH₂Ph group.
-
Piperidine Ring Protons: A complex series of multiplets between approximately 2.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen and oxygen will be deshielded and appear further downfield.
-
H3 and H4 Protons: The protons on the carbons bearing the hydroxyl and amino groups are expected to be in the downfield region of the piperidine signals. Their coupling constants are critical for determining the cis/trans stereochemistry.
-
NH₂ and OH Protons: These will appear as broad singlets that can exchange with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
-
2. ¹³C NMR Spectroscopy:
-
Expected Chemical Shifts:
-
Carbonyl Carbon (Cbz group): Around 155 ppm.
-
Aromatic Carbons (Cbz group): In the range of 127-137 ppm.
-
Benzylic Carbon (Cbz group): Approximately 67 ppm.
-
Piperidine Ring Carbons: Typically between 40 and 70 ppm. The carbons attached to the nitrogen (C2 and C6) and the hydroxyl group (C3) will be in the lower field part of this range.
-
3. 2D NMR Experiments (COSY and HSQC):
-
COSY (Correlation Spectroscopy): Essential for establishing the connectivity of protons within the piperidine ring by identifying which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals of the piperidine ring.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of the exchangeable protons.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and determine the stereochemistry.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
Expected Fragmentation Pattern (ESI-MS/MS):
The fragmentation of this compound is expected to be influenced by both the Cbz group and the piperidine ring.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
-
Protonated Molecule [M+H]⁺: The base peak is expected at m/z 251.14.
-
Loss of Benzyl Alcohol: A common fragmentation pathway for Cbz-protected amines is the loss of benzyl alcohol (108 Da).
-
Tropylium Ion: The formation of the stable tropylium cation at m/z 91 is a characteristic fragmentation of benzyl groups.
-
Piperidine Ring Cleavage: Further fragmentation will involve the opening and cleavage of the piperidine ring, influenced by the positions of the amino and hydroxyl groups.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire a full scan MS spectrum to determine the mass of the protonated molecule. Select the [M+H]⁺ ion for MS/MS analysis and acquire the product ion spectrum.
-
Data Analysis: Analyze the accurate mass measurements to confirm the elemental composition. Interpret the fragmentation pattern to support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad absorption |
| N-H (amine) | 3300-3500 | Sharp, medium absorption |
| C-H (aromatic) | 3000-3100 | Sharp, weak to medium |
| C-H (aliphatic) | 2850-3000 | Sharp, medium to strong |
| C=O (carbamate) | 1680-1700 | Strong, sharp absorption |
| C=C (aromatic) | 1450-1600 | Medium absorptions |
| C-O (alcohol/carbamate) | 1000-1300 | Strong absorptions |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The sample, which is a solid, can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Integration and Final Structure Confirmation
The definitive structure of this compound is established by integrating the data from all analytical techniques. The molecular formula is confirmed by high-resolution mass spectrometry. FTIR confirms the presence of the key functional groups. Finally, NMR spectroscopy provides the detailed connectivity and stereochemistry of the molecule. The combination of these techniques provides a self-validating system for the unambiguous elucidation of the compound's structure.
References
The Strategic Role of 4-Amino-1-Cbz-3-hydroxypiperidine in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – January 2, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. This technical guide delves into the core attributes of 4-Amino-1-Cbz-3-hydroxypiperidine, CAS number 167832-41-9, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and its pivotal role in the creation of targeted therapies, with a particular focus on its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.
Physicochemical and Structural Characteristics
This compound is a piperidine derivative characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 3-position, and a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen. The trans configuration of the amino and hydroxyl groups is a key stereochemical feature. The Cbz group offers robust protection of the secondary amine, yet it can be readily removed under specific conditions, such as hydrogenolysis, providing an orthogonal protecting group strategy essential in multi-step syntheses.[1]
| Property | Value | Source |
| CAS Number | 167832-41-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [2] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Stereochemistry | Typically the (3R,4R) or (3S,4S) enantiomer is used in chiral synthesis. | [3][4] |
Strategic Synthesis: Achieving Stereochemical Control
The synthesis of enantiomerically pure 4-amino-3-hydroxypiperidines is a critical challenge in medicinal chemistry.[3][4] Several synthetic strategies have been developed to control the relative and absolute stereochemistry of the 4,3-amino alcohol moiety. These approaches often start from chiral pool materials or employ asymmetric synthesis techniques.[3][4]
One effective strategy involves the asymmetric hydrogenation of a suitable precursor, while another leverages the existing stereochemistry of molecules like 2-deoxy-D-ribose.[3] Biocatalytic and classical resolution techniques have also been explored to achieve the desired enantioenrichment.[3] The choice of the Cbz protecting group is deliberate; it is stable under a variety of reaction conditions but can be selectively cleaved, often by catalytic hydrogenation, without affecting other sensitive functional groups.[1]
Below is a representative, multi-step synthetic workflow illustrating the key transformations involved in accessing the chiral this compound core.
Caption: A generalized synthetic workflow for obtaining the target molecule.
Exemplary Synthetic Protocol:
The following is a generalized, multi-step protocol for the synthesis of a chiral 4-amino-3-hydroxypiperidine derivative, based on established chemical principles.
Step 1: Synthesis of a Protected Piperidone Precursor
-
A suitable starting material from the chiral pool is elaborated over several steps to introduce the necessary carbon and nitrogen framework.
-
This is followed by the formation of a protected piperidone ring system.
Step 2: Stereoselective Reduction
-
The piperidone is subjected to a stereoselective reduction to introduce the hydroxyl group with the desired trans stereochemistry relative to the future amino group. This is a critical step for establishing the correct diastereomeric relationship.
Step 3: Introduction of the Amino Group
-
The hydroxyl group may be converted to a leaving group, followed by nucleophilic substitution with an azide source.
-
Subsequent reduction of the azide yields the primary amine.
Step 4: Cbz Protection
-
The secondary amine of the piperidine ring is protected using benzyl chloroformate (Cbz-Cl) in the presence of a suitable base to yield the final product, this compound.
Application in Drug Discovery: The Synthesis of Ibrutinib
A prominent application of (3R,4R)-4-Amino-1-Cbz-3-hydroxypiperidine is as a key intermediate in the synthesis of Ibrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib is a targeted therapy for various B-cell malignancies.
The synthesis involves the coupling of the deprotected (3R,4R)-4-Amino-3-hydroxypiperidine with the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core of Ibrutinib. The Cbz protecting group on the piperidine nitrogen is removed in a subsequent step, followed by acylation of the now free secondary amine to complete the synthesis of the Ibrutinib molecule.
The Role of the Piperidine Scaffold in Ibrutinib's Mechanism of Action
Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby inhibiting its kinase activity. This disruption of the B-cell receptor (BCR) signaling pathway leads to decreased B-cell proliferation and survival. The chiral 4-amino-3-hydroxypiperidine moiety plays a crucial role in correctly orienting the molecule within the BTK active site, ensuring high affinity and specificity.
Caption: The inhibitory action of Ibrutinib on the BTK signaling pathway.
Conclusion
This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this scaffold in the development of Ibrutinib underscores its importance in the design of targeted therapies. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of such chiral building blocks will remain a cornerstone of innovative drug discovery.
References
Introduction: The Strategic Importance of the 3-Hydroxy-4-aminopiperidine Scaffold
An In-Depth Technical Guide to the Synthesis of trans-4-Amino-1-Cbz-3-hydroxypiperidine
Prepared by: Gemini, Senior Application Scientist
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational rigidity allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. Within this class, the trans-3-hydroxy-4-aminopiperidine motif is of particular strategic importance. This vicinal amino alcohol functionality provides a stereochemically defined platform for building complex molecules that can engage in specific hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.[2][3]
The N-Cbz protected variant, trans-4-Amino-1-Cbz-3-hydroxypiperidine (CAS No. 167832-41-9), is a key chiral intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and other targeted therapies.[4][5] The carboxybenzyl (Cbz) protecting group offers robust stability during various synthetic transformations while allowing for mild removal via hydrogenolysis, preserving other sensitive functionalities.[6] This guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable building block, focusing on the chemical logic, practical execution, and comparative analysis of different routes.
Core Synthetic Strategies: A Comparative Analysis
The primary challenge in synthesizing trans-4-Amino-1-Cbz-3-hydroxypiperidine lies in controlling the relative and absolute stereochemistry of the two adjacent stereocenters at C3 and C4. Several distinct strategies have been developed to address this, each with its own merits and drawbacks.
Figure 1. Major synthetic pathways to the target molecule.
Strategy A: Stereoselective Reduction of an α-Amino Ketone
This is arguably one of the most direct and frequently employed methods. The core logic involves establishing the aminopiperidinone backbone first and then setting the trans stereochemistry in a final, highly controlled reduction step.
Causality: The choice of reducing agent is paramount. Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are chosen for their ability to approach the carbonyl group from the sterically least hindered face.[6] In the case of an intermediate like 1-Cbz-4-aminopiperidin-3-one, the existing amino group at C4 directs the incoming hydride to the opposite face, resulting in the desired trans amino alcohol. This substrate-directed control is a powerful tool for achieving high diastereoselectivity.
Workflow:
-
Starting Material: A common starting point is N-Cbz-4-piperidone.
-
Amination at C4: Introduction of the amino group, often via a protected nitrogen source (e.g., as an azide or a protected amine) followed by reduction.
-
Oxidation to Ketone: If starting from a 3-hydroxypiperidine derivative, oxidation to the 3-keto intermediate is performed.
-
Diastereoselective Reduction: The key step, using a sterically demanding reducing agent to form the trans-hydroxyl group.
Strategy B: Diastereoselective Ring-Opening of an Epoxide
This classical approach constructs the vicinal amino alcohol moiety by opening a strained epoxide ring with a nitrogen nucleophile. The stereochemical outcome is dictated by the well-established SN2 mechanism of epoxide opening.
Causality: The synthesis begins by creating an epoxide on the piperidine ring, for instance, from N-Cbz-1,2,3,6-tetrahydropyridine. The subsequent ring-opening with an amine or azide (which is later reduced) proceeds via backside attack at one of the epoxide carbons. For a piperidine-3,4-epoxide, nucleophilic attack at C4 is often favored, leading to the formation of a trans-diaxial product initially, which then equilibrates to the more stable diequatorial conformation. This inherent stereochemical control makes it a reliable method.[7]
Workflow:
-
Epoxidation: Formation of an epoxide across the C3-C4 bond of a suitable tetrahydropyridine precursor.
-
Regioselective Opening: Nucleophilic attack at C4 with a nitrogen source (e.g., sodium azide or benzylamine).
-
Reduction (if azide): If an azide is used, it is subsequently reduced to the primary amine.
-
Deprotection/Reprotection (if needed): Manipulation of protecting groups to yield the final product.
Strategy C: Chiral Pool Synthesis
This elegant strategy leverages the pre-existing stereochemistry of naturally occurring molecules, such as amino acids or carbohydrates, to build the chiral piperidine core.
Causality: By starting with a molecule like D-glutamic acid, the stereocenter that will ultimately become C3 or C4 is already defined.[8] The synthetic sequence then involves a series of transformations, including reduction, activation of hydroxyl groups (e.g., as tosylates or mesylates), and an intramolecular cyclization step to form the piperidine ring. This approach provides excellent control over the absolute stereochemistry, leading to enantiomerically pure products.[8][9][10]
Workflow:
-
Starting Material: An enantiopure starting material like D-glutamic acid or 2-deoxy-D-ribose.[8][9]
-
Functional Group Manipulation: A multi-step sequence of reductions, protections, and activations.
-
Intramolecular Cyclization: Formation of the piperidine ring via an intramolecular SN2 reaction.
-
Final Adjustments: Deprotection and installation of the final Cbz group.
Strategy D: Modern Biocatalytic Approaches
Recent advances have focused on using enzymes to perform key transformations with exceptional selectivity and under mild, environmentally friendly conditions.
Causality: Enzymes such as transaminases and imine reductases can install chiral amine centers with near-perfect enantioselectivity.[11] For example, a prochiral ketone precursor could be converted directly to the chiral amine using a transaminase, or an imine intermediate could be asymmetrically reduced by an imine reductase.[12] These methods can significantly shorten synthetic routes and avoid the use of expensive or toxic heavy metal catalysts.[11]
Data Summary: Comparison of Synthetic Strategies
| Strategy | Starting Material(s) | Key Transformation(s) | Typical Yields | Stereoselectivity Control | Key Advantages |
| A: Ketone Reduction | N-Cbz-4-piperidone | Diastereoselective reduction | Good to Excellent | High (Reagent-controlled) | Direct, convergent route |
| B: Epoxide Opening | N-Cbz-tetrahydropyridine | Regioselective SN2 opening | Moderate to Good | High (Mechanism-inherent) | Reliable, predictable outcome |
| C: Chiral Pool | D-Glutamic Acid, Sugars | Intramolecular cyclization | Variable (multi-step) | Excellent (Substrate-controlled) | Access to high enantiopurity |
| D: Biocatalysis | Keto-piperidine precursor | Enzymatic amination/reduction | Good to Excellent | Excellent (Enzyme-controlled) | Green, highly selective |
Detailed Experimental Protocol: Synthesis via Stereoselective Ketone Reduction
This protocol is a representative example based on Strategy A, which offers a balance of efficiency and control.
Figure 2. Example workflow for the ketone reduction strategy.
Step 1: Synthesis of 1-Cbz-4-azidopiperidin-3-one
-
This step often involves multiple transformations not detailed here for brevity, starting from N-Cbz-4-piperidone to introduce an azide at the C4 position and a carbonyl at the C3 position. The resulting α-azido ketone is the key precursor.
Step 2: Diastereoselective Reduction of 1-Cbz-4-azidopiperidin-3-one
-
Preparation: Dissolve 1-Cbz-4-azidopiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C. The bulky nature of L-Selectride is critical for achieving high trans selectivity.[6]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trans-4-Azido-1-Cbz-3-hydroxypiperidine.
Step 3: Reduction of the Azide to the Primary Amine
-
Catalyst Setup: Dissolve the crude azido alcohol from the previous step in methanol or ethyl acetate. Add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure trans-4-Amino-1-Cbz-3-hydroxypiperidine as a solid.[5]
Characterization and Quality Control
The identity, purity, and stereochemistry of the final compound must be rigorously confirmed:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure. The coupling constants between the protons at C3 and C4 in the ¹H NMR spectrum are diagnostic for the trans stereochemistry (typically a large diaxial coupling constant, J ≈ 8-10 Hz).
-
Mass Spectrometry (MS): Confirms the molecular weight (250.29 g/mol ).[5]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity and, with a chiral column, the enantiomeric excess if a chiral synthesis was performed.
-
Melting Point: A sharp melting point range indicates high purity.
Conclusion
The synthesis of trans-4-Amino-1-Cbz-3-hydroxypiperidine is a well-studied but challenging problem in organic synthesis where control of stereochemistry is paramount. While multiple strategies exist, the stereoselective reduction of an α-amino (or α-azido) ketone precursor offers a robust and scalable route. The choice of a specific synthetic pathway in a drug development setting will ultimately depend on factors such as the availability of starting materials, scalability, cost, and the desired level of enantiopurity. The emergence of biocatalytic methods promises greener and more efficient routes, further expanding the synthetic chemist's toolkit for accessing this critical pharmaceutical intermediate.
References
- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 2. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 4. trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 | Benchchem [benchchem.com]
- 5. trans-4-Amino-1-Cbz-3-hydroxypiperidine AldrichCPR 167832-41-9 [sigmaaldrich.com]
- 6. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 12. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chiral Synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine
Foreword: The Strategic Importance of a Chiral Scaffold
The 4-amino-3-hydroxypiperidine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure, decorated with strategically placed functional groups—a secondary amine within the ring, a hydroxyl group, and an amino group—provides an ideal framework for designing potent and selective therapeutic agents. The precise spatial arrangement of these groups, dictated by the stereochemistry at the C3 and C4 positions, is paramount for specific molecular interactions with biological targets. The carbobenzyloxy (Cbz) protecting group at the N1 position offers robust protection during synthesis while allowing for facile deprotection under standard hydrogenolysis conditions, making the title compound, 4-Amino-1-Cbz-3-hydroxypiperidine, a highly valuable and versatile chiral building block for drug development professionals.
This guide provides an in-depth exploration of the core strategies for accessing this molecule with high enantiomeric and diastereomeric purity. We will move beyond a simple recitation of procedures to dissect the underlying principles, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Strategic Overview: Pathways to Stereochemical Control
Achieving the desired cis or trans relationship between the C3-hydroxyl and C4-amino groups, along with control over their absolute configuration (e.g., (3R,4R) or (3S,4S)), is the central challenge. Several distinct strategic approaches have been developed, each with its own set of advantages and limitations. This guide will focus on three field-proven strategies:
-
Asymmetric Catalysis: The direct creation of stereocenters on a prochiral substrate using a chiral catalyst. Rhodium-catalyzed asymmetric hydrogenation is a premier example of this step-economical approach.[1]
-
Chiral Pool Synthesis: The exploitation of naturally occurring chiral molecules, where the stereochemistry is already set. This strategy leverages nature's own enantiopure starting materials, such as carbohydrates, to build the target molecule.[1][2]
-
Biocatalytic and Enzymatic Resolution: The use of enzymes to either selectively transform a prochiral ketone or to resolve a racemic mixture. This approach offers exceptional selectivity under mild, environmentally benign conditions.[1][3][4]
The following sections will provide detailed protocols and mechanistic insights for each of these powerful strategies.
Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach represents a highly efficient method for establishing the syn stereochemistry of the amino alcohol moiety through the asymmetric hydrogenation of a β-enamido ketone precursor. The choice of a chiral phosphine ligand is critical for inducing high levels of enantioselectivity.
Causality and Mechanistic Insight
The core of this strategy lies in the coordination of the rhodium catalyst to the double bond and the carbonyl group of the substrate. The chiral ligand, such as a derivative of Josiphos, creates a chiral pocket around the metal center. This chiral environment dictates the facial selectivity of hydride delivery from the hydrogen source to the olefin, establishing the two contiguous stereocenters in a single, highly controlled step. The substrate is designed to favor the formation of the desired (3R,4R) diastereomer.
Workflow: Asymmetric Hydrogenation Pathway
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from methodologies described in the literature for the synthesis of related chiral 4-amino-3-hydroxy piperidines.[1]
-
Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the selected chiral phosphine ligand (e.g., a Josiphos-type ligand) in a degassed solvent such as methanol. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: To the activated catalyst solution, the substrate, 1-Cbz-4-(benzylamino)-1,2,3,6-tetrahydropyridin-3-one, is added.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until substrate consumption is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product, (3R,4R)-1-Cbz-4-(benzylamino)piperidin-3-ol, is purified by flash column chromatography.
-
Final Deprotection: The purified intermediate is dissolved in ethanol or methanol, and Pearlman's catalyst (Pd(OH)₂/C) or Pd/C is added. The mixture is subjected to hydrogenolysis (H₂ balloon or Parr shaker) to remove the N-benzyl group at the C4 position, yielding the final product. Filtration and solvent evaporation provide the target compound, (3R,4R)-4-Amino-1-Cbz-3-hydroxypiperidine.
Strategy 2: Synthesis from the Chiral Pool (2-Deoxy-D-Ribose)
This strategy leverages the inherent chirality of a readily available sugar, 2-deoxy-D-ribose, to construct the piperidine ring. The stereocenters of the sugar are methodically transformed into the desired stereocenters of the final product through a multi-step sequence.
Causality and Mechanistic Insight
The logic of this pathway is to use the C3 and C4 hydroxyl groups of the sugar precursor to install the C3-hydroxyl and C4-amino groups of the target piperidine. The key steps involve reductive amination to form the piperidine ring and stereochemical inversions or retentions at specific centers to achieve the desired final configuration. This is a substrate-controlled synthesis, where the stereochemistry of the starting material directly dictates the stereochemistry of the product.[1][5]
Workflow: Chiral Pool Synthesis Pathway
Caption: Generalized workflow for chiral pool synthesis.
Experimental Protocol: Synthesis from 2-Deoxy-D-Ribose
This protocol is a conceptual summary based on established transformations in carbohydrate chemistry and piperidine synthesis.[2][5]
-
Initial Protection: 2-deoxy-D-ribose is treated with an acetone source and an acid catalyst (e.g., pyridinium p-toluenesulfonate) to form the 3,4-acetonide, protecting these hydroxyl groups.[5] The remaining primary hydroxyl is then activated, for instance, by conversion to a tosylate or mesylate.
-
Introduction of the C4-Amino Precursor: The activated primary alcohol undergoes an S_N2 reaction with an azide source (e.g., sodium azide) to introduce the nitrogen functionality with inversion of configuration.
-
Ring Formation via Reductive Amination: The acetonide protecting group is removed under acidic conditions. The liberated aldehyde and the azide are then subjected to reductive amination conditions. The azide is first reduced to a primary amine (e.g., using H₂, Pd/C), which then reacts intramolecularly with the aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form the piperidine ring.
-
Nitrogen Protection: The secondary amine of the newly formed piperidine ring is protected with a Cbz group by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Final Adjustments and Deprotection: Any remaining protecting groups are removed to yield the final this compound. The exact sequence and choice of protecting groups are critical to avoid side reactions and ensure high stereochemical fidelity.
Strategy 3: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The asymmetric reduction of a prochiral ketone, 1-Cbz-4-amino-piperidin-3-one, using a ketoreductase (KRED) enzyme can directly generate the chiral cis-amino alcohol with high enantiomeric excess.
Causality and Mechanistic Insight
Ketoreductases are enzymes that utilize a cofactor, typically NADPH or NADH, to deliver a hydride to a carbonyl group. The enzyme's active site is an intricate, chiral environment that binds the substrate in a specific orientation. This precise positioning ensures that the hydride is delivered to only one face of the carbonyl, leading to the formation of a single enantiomer of the corresponding alcohol. For this process to be economically viable, the expensive cofactor must be regenerated in situ. This is commonly achieved by adding a sacrificial alcohol (like isopropanol) and a second enzyme, such as a glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the NADPH/NADH.[6]
Workflow: Biocatalytic Reduction Pathway
Caption: Biocatalytic reduction with cofactor regeneration.
Experimental Protocol: Ketoreductase (KRED) Reduction
This protocol is based on general procedures for enzymatic ketone reductions.[3][6]
-
Reaction Buffer Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.5-7.5) is prepared.
-
Reagent Assembly: To the buffer, the substrate (1-Cbz-4-amino-piperidin-3-one), the cofactor (NADP⁺ or NAD⁺, catalytic amount), the regeneration system substrate (e.g., D-glucose), and the enzymes (the selected ketoreductase and glucose dehydrogenase) are added. The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO.
-
Reaction Execution: The mixture is stirred gently at a controlled temperature (typically 25-40 °C). The reaction progress is monitored by chiral HPLC to determine both the conversion and the enantiomeric excess (ee) of the product.
-
Work-up and Extraction: Once the reaction reaches completion, the enzymes are removed, often by adding a water-immiscible organic solvent (e.g., ethyl acetate) and filtering the resulting mixture through celite. The aqueous layer is then extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography if necessary to yield the enantiopure amino alcohol.
Comparative Analysis of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Step Count | Stereocontrol |
| Asymmetric Hydrogenation | High efficiency and atom economy; direct creation of stereocenters.[1] | Requires specialized high-pressure equipment; catalyst and ligand can be expensive. | Short (2-4 steps from advanced intermediate) | Excellent (often >99% ee/de) |
| Chiral Pool Synthesis | Readily available, inexpensive starting material; well-established transformations.[2] | Long synthetic sequence; protecting group manipulations can be complex.[5] | Long (6-10+ steps) | Excellent (substrate-controlled) |
| Biocatalytic Reduction | Extremely high selectivity (>99% ee); mild, aqueous conditions; environmentally friendly.[6] | Requires screening to find a suitable enzyme; potential for substrate/product inhibition. | Very short (1-2 steps from ketone) | Superb (>99% ee) |
Conclusion and Future Outlook
The chiral synthesis of this compound is a well-addressed challenge in modern organic chemistry, with robust solutions offered by asymmetric catalysis, chiral pool synthesis, and biocatalysis. The choice of strategy is often dictated by project-specific needs, including scale, cost, available equipment, and desired stereoisomer.
-
For rapid, step-economical access to gram or kilogram quantities, asymmetric hydrogenation stands out as a powerful industrial method, provided the initial investment in catalyst development is feasible.
-
Chiral pool synthesis , while longer, remains a reliable and cost-effective approach for academic labs and situations where the specific stereoisomer derived from the starting material is desired.
-
The future undoubtedly lies in the continued expansion of biocatalysis . As enzyme engineering and screening platforms become more accessible, the use of ketoreductases and transaminases will likely become the dominant method for producing such chiral amines, offering unparalleled selectivity and a superior environmental profile.[7][8]
Researchers and drug development professionals are encouraged to view these strategies not as mutually exclusive but as a versatile toolkit. A combination of approaches—for instance, using an enzymatic step to resolve an intermediate generated through a shorter chemical route—can often provide the most practical and efficient solution to complex synthetic challenges.
References
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Stereochemistry of 4-Amino-1-Cbz-3-hydroxypiperidine
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of bioactive molecules and clinical drug candidates. The precise spatial arrangement of its amino and hydroxyl functional groups, governed by its stereochemistry, is paramount to its pharmacological activity, dictating molecular recognition and binding affinity at the target site. This technical guide provides a comprehensive exploration of the stereochemistry of N-Cbz protected 4-amino-3-hydroxypiperidine, a key synthetic intermediate. We will delve into the fundamental aspects of its stereoisomers, stereoselective synthesis strategies, definitive analytical characterization techniques, and the critical role of conformational analysis in understanding its behavior and application in drug discovery.
Introduction: The Significance of the 4-Amino-3-hydroxypiperidine Core
The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles in approved pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to present functional groups in well-defined three-dimensional orientations make it an ideal scaffold for interacting with biological macromolecules. The vicinal amino alcohol functionality (a 1,2-amino alcohol) within the 4-amino-3-hydroxypiperidine structure is a key pharmacophore that can engage in a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and dipole interactions.
The N-Cbz (benzyloxycarbonyl) protecting group serves a dual purpose in the synthesis of molecules containing this core.[2] It temporarily masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions, and its steric bulk can significantly influence the stereochemical outcome of subsequent transformations.[3] This protected intermediate is crucial in the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.[4][5] For instance, chiral 4-amino-3-hydroxypiperidine derivatives are critical building blocks for potent pharmaceuticals, making the control over their stereochemistry a central challenge in process chemistry and drug development.[4][6]
Understanding the Stereoisomers
4-Amino-1-Cbz-3-hydroxypiperidine possesses two stereogenic centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis diastereomers and the trans diastereomers.
-
(3R, 4R)- and (3S, 4S)-isomers: These are the trans isomers, where the hydroxyl and amino groups are on opposite faces of the piperidine ring.
-
(3R, 4S)- and (3S, 4R)-isomers: These are the cis isomers, where the hydroxyl and amino groups are on the same face of the piperidine ring.
The relative (cis/trans) and absolute (R/S) stereochemistry of these isomers profoundly impacts their biological activity.[7][8] Different isomers can exhibit vastly different potencies, selectivities, and metabolic profiles due to the stringent stereochemical requirements of their biological targets.
Strategies for Stereoselective Synthesis
Achieving control over both relative and absolute stereochemistry is the primary goal of synthetic strategies targeting this scaffold. Several approaches have been successfully employed.
Chiral Pool Synthesis
This strategy utilizes readily available chiral starting materials to impart stereocontrol. For example, carbohydrates like 2-deoxy-D-ribose have been used as precursors, where the existing stereocenters are transformed into the desired piperidine core.[9][10] This approach leverages nature's stereochemical precision to build the target molecule.
Asymmetric Hydrogenation
A powerful method for establishing stereocenters is the asymmetric hydrogenation of a prochiral precursor. For instance, a suitably functionalized tetrahydropyridine can be hydrogenated using a chiral catalyst, such as a Rhodium(I) complex with a chiral phosphine ligand, to selectively produce one enantiomer of the desired product.[9][10] This method is highly efficient and can provide high enantiomeric excess (ee).
Diastereoselective Reduction
The reduction of a 4-amino-3-oxopiperidine precursor is a common strategy to install the hydroxyl group. The choice of reducing agent can selectively favor the formation of either the cis or trans diastereomer.
-
Bulky Reducing Agents: Reagents like L-Selectride® often favor axial attack on the ketone, leading to the formation of an equatorial alcohol, which can result in the cis product depending on the pre-existing stereochemistry at C4.[6]
-
Less Hindered Reducing Agents: Reagents like sodium borohydride (NaBH₄) may favor equatorial attack, yielding an axial alcohol and potentially the trans product.[3]
Enzymatic Methods
Biocatalysis offers a green and highly selective alternative for stereochemical control. Carbonyl reductases (KREDs) can reduce a ketone precursor with exceptional enantioselectivity and diastereoselectivity, often under mild reaction conditions.[6] By screening for enzymes with different stereopreferences (e.g., HeCR and DbCR), it is possible to access all four stereoisomers of a 3-substituted-4-hydroxypiperidine.[6]
The following diagram illustrates a generalized workflow for diastereoselective reduction.
Caption: Generalized workflow for diastereoselective reduction.
Analytical Characterization and Stereochemical Assignment
Unambiguous determination of the stereochemistry is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans) in solution.
-
¹H NMR Coupling Constants (³J): The magnitude of the vicinal coupling constant between the protons at C3 and C4 (³J_H3,H4) is diagnostic of their dihedral angle, as described by the Karplus equation.
-
A large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship between H3 and H4, which is characteristic of the trans isomer in a chair conformation.
-
A small coupling constant (typically 2-5 Hz) suggests a cis (axial-equatorial or equatorial-equatorial) relationship, indicative of the cis isomer.
-
-
Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE experiments can reveal through-space proximity between protons. For the cis isomer, a strong NOE is expected between the axial protons at C3 and C5, and between the axial H3 and axial H4 if applicable. For the trans isomer, NOEs will reflect the diaxial or diequatorial relationships.[11]
-
¹³C NMR Chemical Shifts: The chemical shifts of the piperidine ring carbons are sensitive to the orientation of substituents due to steric (γ-gauche) effects. An axial substituent will shield the γ-carbons, causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.[11][12]
| NMR Parameter | Typical Value for trans Isomer (Axial H3, Axial H4) | Typical Value for cis Isomer (Axial/Equatorial) |
| ³J (H3-H4) | 8 - 12 Hz | 2 - 5 Hz |
| Key NOE | H3(ax) ↔ H5(ax) | H3(ax) ↔ H5(ax), H3(eq) ↔ H4(ax) etc. |
| ¹³C Shift (γ-carbons) | Shielded by axial substituents | Varies with conformation |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule in the solid state.[13] It yields a three-dimensional model of the molecule, confirming the connectivity of atoms and their precise spatial arrangement, including the conformation of the piperidine ring.[14][15] This technique is considered the "gold standard" for stereochemical assignment.
Conformational Analysis
The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[16] For this compound, the substituents can occupy either axial or equatorial positions, leading to a conformational equilibrium between two chair forms.
-
Trans Isomers: The (3R, 4R) isomer, for example, can exist in two chair conformations: one with the C3-OH and C4-NH₂ groups both in equatorial positions (diequatorial), and another with both groups in axial positions (diaxial). The diequatorial conformation is overwhelmingly favored due to severe 1,3-diaxial steric interactions in the diaxial form.
-
Cis Isomers: The (3R, 4S) isomer will have its substituents in an axial/equatorial arrangement. The equilibrium will favor the conformation where the bulkier substituent occupies the more stable equatorial position. The large Cbz-protected nitrogen further complicates this analysis, often influencing the ring's puckering.
The preferred conformation is critical as it presents a specific three-dimensional shape for interaction with a biological target. An axial substituent points in a different direction than an equatorial one, which can be the difference between productive binding and inactivity.
Caption: Conformational equilibrium in a trans-isomer.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 1-Cbz-4-aminopiperidin-3-one
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Cbz-4-aminopiperidin-3-one (1.0 eq) and anhydrous solvent (e.g., THF or MeOH) to achieve a concentration of ~0.1 M.
-
Cooling: Cool the solution to the desired temperature (-78 °C for L-Selectride, 0 °C for NaBH₄) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the reducing agent (e.g., L-Selectride, 1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Characterization: Characterize the purified isomers using NMR spectroscopy to determine the diastereomeric ratio and assign the relative stereochemistry based on coupling constants.
Protocol 2: Stereochemical Assignment by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Analysis of H3/H4 Region: Identify the signals corresponding to the protons at C3 and C4. These will typically be multiplets.
-
Measure Coupling Constant: Measure the coupling constant (³J) between the H3 and H4 protons. A value > 8 Hz strongly suggests a trans relationship, while a value < 5 Hz suggests a cis relationship.
-
NOE Experiment (Optional but Recommended): Acquire a 1D or 2D NOESY spectrum to confirm spatial proximities that support the assignment made from the coupling constants.
Conclusion
The stereochemistry of this compound is not a trivial detail but a fundamental property that dictates its utility as a synthetic building block and its ultimate biological function. A thorough understanding of its stereoisomers, coupled with robust strategies for stereoselective synthesis and unambiguous analytical characterization, is essential for researchers in drug discovery and development. By mastering the control of these chiral centers, scientists can unlock the full potential of this valuable scaffold to design and create the next generation of precisely targeted therapeutics.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 4. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 5. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 4-Amino-1-Cbz-3-hydroxypiperidine in Modern Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Imperative of Chirality
The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in approved pharmaceuticals underscores its importance as a versatile scaffold for engaging with biological targets.[1][2] The introduction of stereocenters into the piperidine ring significantly enhances its utility, allowing for more precise three-dimensional interactions with chiral biological macromolecules like enzymes and receptors.[3] This control over stereochemistry is not merely an academic exercise; it is a critical factor in optimizing a drug's efficacy, selectivity, pharmacokinetic profile, and safety.[1][2] Among the vast array of chiral piperidine building blocks, 4-Amino-1-Cbz-3-hydroxypiperidine has emerged as a particularly valuable starting material, offering a strategic entry point for the synthesis of complex and potent therapeutic agents. This guide provides a comprehensive technical overview of its synthesis and application, with a focus on the underlying chemical principles that drive its utility.
Core Synthesis Strategies for Chiral 4-Amino-3-hydroxypiperidine
The synthesis of enantiomerically pure 4-Amino-3-hydroxypiperidine derivatives is a non-trivial challenge that has been met with a variety of innovative strategies. The choice of synthetic route is often dictated by factors such as scalability, cost, and the desired stereochemical outcome. Here, we delve into the principal approaches for constructing the chiral 4-amino-3-hydroxypiperidine core.
Asymmetric Hydrogenation: A Direct Approach to Enantiopurity
One of the most elegant methods for establishing the desired stereochemistry is through asymmetric hydrogenation of a suitable prochiral precursor. This approach leverages the power of chiral transition metal catalysts to deliver high enantiomeric excess in a single, atom-economical step. A notable example involves the Rh(I)-catalyzed asymmetric hydrogenation of a protected 3-amino-4-oxopiperidine derivative.[4]
Causality Behind the Experimental Choices: The selection of a rhodium catalyst, often paired with a chiral phosphine ligand, is predicated on its proven ability to effect highly enantioselective reductions of keto groups. The specific ligand and reaction conditions are critical for achieving high diastereo- and enantioselectivity, as they create a chiral environment around the metal center that directs the delivery of hydrogen to one face of the ketone.
Experimental Protocol: Asymmetric Hydrogenation
A detailed protocol for a similar transformation is provided in the supplementary information of "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance".[5] While the specific substrate may differ slightly, the principles and general procedure are highly relevant.
The Chiral Pool: Leveraging Nature's Stereochemistry
Another powerful strategy involves starting from a readily available, inexpensive, and enantiomerically pure natural product—a "chiral pool" starting material. 2-Deoxy-D-ribose, a simple sugar, has been ingeniously employed as a precursor to the chiral 4-amino-3-hydroxypiperidine scaffold.[4] This approach obviates the need for a chiral catalyst or resolution step, as the stereochemistry is inherent in the starting material.
Causality Behind the Experimental Choices: The choice of 2-deoxy-D-ribose is strategic due to its embedded stereocenters that can be chemically manipulated to form the desired piperidine ring. The synthetic sequence typically involves a series of transformations, such as protection, oxidation, reductive amination, and cyclization, to convert the sugar into the target molecule. Each step is carefully chosen to preserve or invert the existing stereochemistry as needed.
Experimental Protocol: Synthesis from 2-Deoxy-D-ribose
The detailed experimental procedures for converting 2-deoxy-D-ribose into a chiral piperidine derivative can be found in the supplementary materials of the foundational paper on this topic.[5]
Resolution: Separating What is Already There
Classical and biocatalytic resolution techniques offer a pragmatic approach to obtaining enantiomerically pure material from a racemic mixture.[4] In classical resolution, a racemic mixture of the 4-amino-3-hydroxypiperidine derivative is treated with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Biocatalytic resolution, on the other hand, employs enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Causality Behind the Experimental Choices: The choice of resolving agent in classical resolution is critical and often requires empirical screening to find one that forms well-defined, easily separable crystalline salts with one of the enantiomers. In biocatalytic resolution, the choice of enzyme is paramount. Lipases and proteases are commonly used for their ability to selectively acylate or hydrolyze one enantiomer of an alcohol or amine.
Experimental Protocol: Chiral Resolution
Detailed protocols for both classical and biocatalytic resolution can be adapted from the procedures described in the supplementary information of Ortiz et al. (2012).[5]
Application in the Synthesis of Kinase Inhibitors: A Case Study
The true value of a chiral building block is demonstrated in its successful application in the synthesis of high-value, complex molecules. This compound and its close analogs are key starting materials in the synthesis of a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.
Janus Kinase (JAK) Inhibitors
The 3-aminopiperidine scaffold is a key structural feature of several Janus kinase (JAK) inhibitors.[6] These drugs are used to treat autoimmune diseases like rheumatoid arthritis. The synthesis of these complex molecules often relies on the availability of enantiomerically pure piperidine building blocks.
Akt Kinase Inhibitors: The Case of AZD5363
The orally bioavailable, potent Akt kinase inhibitor, AZD5363, is a prime example of a drug whose synthesis can leverage a 4-aminopiperidine scaffold.[7] The core of AZD5363 contains a substituted piperidine ring that is crucial for its activity. While the exact synthetic route for AZD5363 starting from this compound is proprietary, the structural similarity strongly suggests its utility.
ATR Kinase Inhibitors: The Example of Berzosertib (VX-970)
Berzosertib, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, is another important therapeutic agent whose synthesis involves a substituted aminopiperidine moiety.[8] The development of efficient synthetic routes to such molecules is a key focus of process chemistry in the pharmaceutical industry.
Data Presentation
| Synthetic Strategy | Key Advantages | Key Considerations | Typical Yields | Enantiomeric Excess |
| Asymmetric Hydrogenation | Atom-economical, direct | Catalyst cost, optimization required | High | >95% |
| Chiral Pool Synthesis | Inexpensive starting material, inherent chirality | Longer synthetic sequence | Moderate | >99% |
| Resolution (Classical) | Well-established, scalable | Can be inefficient (max 50% yield), screening of resolving agents | <50% | >99% |
| Resolution (Biocatalytic) | Mild conditions, high selectivity | Enzyme cost and stability, substrate scope | Variable | >99% |
Visualizations
Logical Flow of Synthetic Strategies
Caption: Overview of synthetic routes to the chiral piperidine core.
Application in Drug Synthesis Workflow
Caption: Generalized workflow for the use of the starting material in drug synthesis.
Conclusion and Future Perspectives
This compound is a testament to the power of chiral building blocks in modern drug discovery and development. The diverse synthetic strategies available for its preparation provide chemists with a range of options to suit their specific needs. Its successful application in the synthesis of complex and important therapeutic agents, particularly kinase inhibitors, highlights its strategic importance. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the demand for such well-defined, stereochemically rich building blocks will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new applications for this versatile and valuable starting material.
References
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berzosertib | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
The Strategic Role of 4-Amino-1-Cbz-3-hydroxypiperidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The 3,4-disubstituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs. This guide focuses on a particularly valuable building block: 4-Amino-1-Cbz-3-hydroxypiperidine. We will dissect its strategic importance, from the rationale behind its specific protecting group strategy to its application in synthesizing complex, biologically active molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including stereoselective synthetic considerations, key reaction pathways, and its role in the architecture of targeted therapies, particularly kinase inhibitors.
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility while providing a three-dimensional framework for precise pharmacophore presentation.[1] When substituted with multiple functional groups, particularly with defined stereochemistry, it becomes a powerful tool for optimizing drug-target interactions, enhancing potency, selectivity, and pharmacokinetic profiles.[2][3]
The trans-4-amino-3-hydroxypiperidine core, specifically, offers a unique constellation of features:
-
Defined Stereochemistry: The chiral centers at the C3 and C4 positions allow for stereospecific interactions with biological targets. The (3R, 4R) and (3S, 4S) enantiomers are of particular interest in drug design.[4][5]
-
Hydrogen Bonding Capabilities: The hydroxyl (-OH) and amino (-NH2) groups serve as key hydrogen bond donors and acceptors, critical for anchoring a molecule within a protein's active site.[4]
-
Vectors for Diversification: The amino and hydroxyl groups, along with the piperidine nitrogen, provide three distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR).
This guide specifically addresses the N-Cbz protected form, benzyl 4-amino-3-hydroxypiperidine-1-carboxylate , a stable, versatile, and commercially available intermediate that serves as a gateway to a diverse range of complex molecules.[4][6]
The Synthetic Cornerstone: Protection and Stereocontrol
The synthesis of enantiomerically pure 3,4-disubstituted piperidines is a non-trivial challenge that underscores the value of a well-designed building block. The Cbz (benzyloxycarbonyl) group plays a critical role in the utility of this specific scaffold.
The Strategic Choice of the Cbz Protecting Group
In multi-step syntheses, the choice of protecting groups is paramount. The Cbz group, along with the more common Boc (tert-butyloxycarbonyl) group, is a carbamate-based protection for amines. The key distinction lies in their deprotection conditions, which forms the basis of "orthogonal" synthetic strategies.[7]
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acid-mediated (e.g., TFA, HCl) |
| Key Advantage | Stable to acidic and many basic conditions. | Stable to hydrogenation and basic conditions. |
The Cbz group's stability to acid allows for the selective removal of other acid-labile groups (like Boc) elsewhere in the molecule. Its removal via hydrogenation is clean and efficient, yielding the free amine, carbon dioxide, and toluene. This orthogonality is a critical consideration in complex synthetic campaigns, allowing chemists to unmask specific reactive sites in a planned sequence.
Key Synthetic Strategies for the Chiral Scaffold
Achieving the desired (3R, 4R) or (3S, 4S) stereochemistry is the primary challenge in synthesizing the 4-amino-3-hydroxypiperidine core. Several major strategies have been successfully employed:
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials, such as amino acids or sugars (e.g., 2-deoxy-D-ribose), to introduce the required stereocenters.[8] The inherent chirality of the starting material is transferred through a series of reactions to the final piperidine product.
-
Asymmetric Hydrogenation: Starting from a pyridine or tetrahydropyridine precursor, chiral rhodium or ruthenium catalysts can be used to perform a highly enantioselective hydrogenation, setting the desired stereocenters in the piperidine ring.[2]
-
Stereodivergent Reduction: This powerful strategy often starts with a 3-substituted 4-piperidinone. The choice of reducing agent dictates the stereochemical outcome of the hydroxyl group. Bulky reducing agents like L-Selectride typically deliver the hydride from the less hindered face to produce the cis-amino alcohol, while other reagents can favor the trans product.[9]
-
Biocatalytic and Classical Resolution: A racemic mixture of an intermediate can be resolved using either enzymes (biocatalytic resolution) that selectively react with one enantiomer, or by forming diastereomeric salts with a chiral resolving agent that can be separated by crystallization.[8]
Below is a conceptual workflow illustrating the stereodivergent reduction approach.
References
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate | 1270497-22-7 | Benchchem [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. (3R,4R)-benzyl 4-aMino-3-hydroxypiperidine-1-carboxylate | 959617-87-9 [chemicalbook.com]
- 7. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Amino-1-Cbz-3-hydroxypiperidine Derivatives and Analogs
This guide provides a comprehensive technical overview of 4-Amino-1-Cbz-3-hydroxypiperidine derivatives and analogs, a privileged scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this versatile molecular core.
Introduction: The Significance of the 3-Hydroxy-4-aminopiperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for targeting a multitude of biological receptors and enzymes. The introduction of hydroxyl and amino groups at the C-3 and C-4 positions, respectively, creates a chiral 1,2-aminoalcohol functionality. This arrangement is critical for establishing key hydrogen bonding interactions within biological targets, significantly influencing potency and selectivity.
The N-Cbz (benzyloxycarbonyl) protecting group serves a dual purpose: it pacifies the reactivity of the piperidine nitrogen during synthetic manipulations and its lipophilic nature can enhance cell permeability. The precise stereochemistry of the hydroxyl and amino groups is paramount; the trans-(3R,4R) and cis-(3S,4R) diastereomers, for example, often exhibit profoundly different biological activities and metabolic profiles. This guide will focus on the synthesis and application of these stereochemically defined derivatives, which have emerged as powerful cores for developing novel therapeutics, from antidiabetics to antiviral agents.
Stereoselective Synthesis of the Core Scaffold
The synthesis of enantiomerically pure this compound is a non-trivial task that requires precise control over stereochemistry. Several strategies have been successfully employed, each with distinct advantages. The choice of route often depends on the desired stereoisomer and the available starting materials.
Key Synthetic Strategies
Four principal strategies have been evaluated for accessing the chiral 4-amino-3-hydroxy piperidine core[1]:
-
Asymmetric Hydrogenation: This method involves the rhodium-catalyzed asymmetric hydrogenation of a suitable enamine precursor, allowing for the direct creation of the desired stereocenters.
-
Chiral Pool Synthesis: Exploiting the inherent stereochemistry of readily available natural products, such as 2-deoxy-D-ribose, provides a reliable pathway to specific stereoisomers[1].
-
Biocatalytic Resolution: The use of enzymes to resolve racemic intermediates offers a green and highly selective method for obtaining enantiopure compounds.
-
Epoxide Ring-Opening: A common and effective strategy involves the stereospecific ring-opening of a chiral N-Cbz-3,4-epoxypiperidine with an amine nucleophile. This approach provides excellent control over the relative and absolute stereochemistry of the resulting amino alcohol.
The following diagram illustrates a generalized synthetic workflow, highlighting the key decision points for achieving stereocontrol.
References
Methodological & Application
Synthesis Protocol for trans-4-Amino-1-Cbz-3-hydroxypiperidine: An Application Note for Researchers
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, the trans-4-amino-3-hydroxypiperidine moiety is a critical pharmacophore that imparts desirable physicochemical properties, such as improved solubility and the ability to form key hydrogen bonding interactions with biological targets. The controlled synthesis of stereochemically defined piperidine derivatives is therefore of paramount importance in drug discovery and development.[3] This application note provides a detailed, field-proven protocol for the synthesis of trans-4-amino-1-Cbz-3-hydroxypiperidine, a versatile building block for the elaboration of complex bioactive molecules. The carboxybenzyl (Cbz) protecting group offers robust protection of the piperidine nitrogen, which can be selectively removed under mild conditions.[4][5]
Synthetic Strategy: A Logic-Driven Approach
The synthesis of trans-4-amino-1-Cbz-3-hydroxypiperidine is achieved through a multi-step sequence commencing with the readily available 1-Cbz-4-piperidone. The stereochemistry of the final product is strategically controlled through a stereospecific epoxide ring-opening reaction.
The overall synthetic workflow is as follows:
Caption: Synthetic workflow for trans-4-Amino-1-Cbz-3-hydroxypiperidine.
The causality behind this experimental design is as follows:
-
Epoxidation: The synthesis begins with the epoxidation of the commercially available 1-Cbz-4-piperidone. This creates a key electrophilic intermediate with the potential for stereocontrolled functionalization.
-
Regio- and Stereoselective Epoxide Ring-Opening: The epoxide is then subjected to a ring-opening reaction with sodium azide. This reaction proceeds via an SN2 mechanism, which dictates an inversion of stereochemistry at the site of nucleophilic attack.[6][7] The azide nucleophile will attack the less sterically hindered carbon of the epoxide, leading to the formation of the desired trans-azido alcohol.[4][8] The use of ammonium chloride as a mild proton source facilitates the reaction.[8]
-
Azide Reduction: Finally, the azido group is reduced to the corresponding primary amine. The Staudinger reaction, using triphenylphosphine followed by hydrolysis, is chosen for this transformation due to its exceptional chemoselectivity.[9][10] This method is particularly advantageous as it avoids the use of catalytic hydrogenation, which could potentially lead to the cleavage of the Cbz protecting group.[11][12]
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). 1H and 13C NMR spectra should be recorded on a 400 MHz spectrometer.
Step 1: Synthesis of Benzyl 3,4-epoxypiperidine-1-carboxylate
-
To a solution of 1-Cbz-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to afford benzyl 3,4-epoxypiperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of trans-4-Azido-1-Cbz-3-hydroxypiperidine
-
To a solution of benzyl 3,4-epoxypiperidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water (4:1, 0.3 M), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude trans-4-azido-1-Cbz-3-hydroxypiperidine can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of trans-4-Amino-1-Cbz-3-hydroxypiperidine (Staudinger Reduction)
-
Dissolve the crude trans-4-azido-1-Cbz-3-hydroxypiperidine (1.0 eq) in tetrahydrofuran (THF, 0.2 M).
-
Add triphenylphosphine (1.2 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, during which time the evolution of nitrogen gas should be observed.
-
Add water (5.0 eq) to the reaction mixture and heat to 50 °C for 6-8 hours to hydrolyze the intermediate iminophosphorane.[9][13]
-
Monitor the reaction by TLC for the disappearance of the starting azide and the formation of the amine.
-
Upon completion, cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1 M HCl to extract the amine into the aqueous layer.
-
Separate the layers and wash the organic layer with 1 M HCl.
-
Basify the combined aqueous layers with 2 M NaOH to a pH of >10 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-amino-1-Cbz-3-hydroxypiperidine.
-
The product can be further purified by crystallization or column chromatography.
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 1-Cbz-4-piperidone | m-CPBA, DCM | Benzyl 3,4-epoxypiperidine-1-carboxylate | 80-90% |
| 2 | Benzyl 3,4-epoxypiperidine-1-carboxylate | NaN3, NH4Cl, EtOH/H2O | trans-4-Azido-1-Cbz-3-hydroxypiperidine | 85-95% |
| 3 | trans-4-Azido-1-Cbz-3-hydroxypiperidine | PPh3, THF, H2O | trans-4-Amino-1-Cbz-3-hydroxypiperidine | 75-85% |
Characterization and Quality Control
The identity and purity of the final product, trans-4-amino-1-Cbz-3-hydroxypiperidine, should be confirmed by a suite of analytical techniques:
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure and stereochemistry. The coupling constants between the protons at C3 and C4 in the 1H NMR spectrum are diagnostic for the trans configuration (typically a large diaxial coupling).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Sodium azide (NaN3) is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Store and handle appropriately.
-
Triphenylphosphine is an irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of trans-4-amino-1-Cbz-3-hydroxypiperidine. The strategic use of a stereospecific epoxide ring-opening reaction ensures the desired trans stereochemistry, and the chemoselective Staudinger reduction allows for the clean conversion of the azide to the amine without compromising the Cbz protecting group. This versatile building block can be readily incorporated into diverse synthetic routes for the development of novel therapeutics.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by azide reduction [organic-chemistry.org]
- 13. Staudinger Reaction | NROChemistry [nrochemistry.com]
Asymmetric Synthesis of Chiral 4-Amino-3-Hydroxypiperidines: An Application Guide for Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The chiral 4-amino-3-hydroxypiperidine framework is a cornerstone structural motif in a multitude of biologically active molecules and approved pharmaceuticals. Its rigid, chair-like conformation, combined with the stereochemically defined presentation of hydroxyl and amino functionalities, allows for precise, three-dimensional interactions with biological targets. This "privileged scaffold" is integral to the design of potent and selective therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes, C-C chemokine receptor type 5 (CCR5) antagonists for HIV, and various kinase inhibitors in oncology. The absolute and relative stereochemistry of the amino and hydroxyl groups are often critical for pharmacological activity, making the development of robust and efficient asymmetric syntheses a paramount objective for medicinal and process chemists.
This technical guide provides an in-depth analysis of proven strategies for the asymmetric synthesis of chiral 4-amino-3-hydroxypiperidines. We will dissect the mechanistic underpinnings of key transformations and provide detailed, field-tested protocols to empower researchers in their pursuit of novel therapeutics.
Strategic Approaches to Stereocontrol
The synthesis of chiral 4-amino-3-hydroxypiperidines presents the challenge of controlling two adjacent stereocenters on a cyclic scaffold. Several elegant strategies have emerged to address this, broadly categorized as:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products, such as carbohydrates or amino acids.
-
Catalytic Asymmetric Transformations: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.
-
Biocatalysis and Chemo-enzymatic Methods: Utilizing enzymes for highly selective transformations, often in concert with traditional chemical steps.
-
Resolution Techniques: Separating enantiomers from a racemic mixture, which can be achieved through classical methods or more modern kinetic resolutions.
This guide will focus on two powerful and distinct approaches: a chemo-enzymatic strategy that highlights modern synthetic efficiency, and a chiral pool-based synthesis that showcases a classical and often reliable route.
Chemo-Enzymatic Dearomatization: A Modern Approach to Chiral Piperidines
A highly efficient and increasingly popular strategy involves the chemo-enzymatic dearomatization of readily accessible pyridine derivatives. This approach combines the power of chemical synthesis to build the initial scaffold with the exquisite stereoselectivity of enzymatic reactions to install the desired chirality.
A key transformation in this process is the stereoselective reduction of an enamine intermediate, which can be achieved using ene-reductases. This method allows for the creation of densely functionalized piperidines with excellent control over the stereochemistry.[1]
Workflow for Chemo-Enzymatic Synthesis
The general workflow for this approach involves the chemical synthesis of a tetrahydropyridine intermediate followed by a biocatalytic reduction to establish the desired stereocenters.
Caption: Chemo-Enzymatic Dearomatization Workflow.
Protocol 1: Chemo-Enzymatic Synthesis of a Chiral 3-Substituted Piperidine
This protocol is a representative example of the chemo-enzymatic approach, adapted from established methodologies.[1]
Step 1: Synthesis of the N-Substituted Tetrahydropyridine (THP) Intermediate
-
To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (10 mL) and dichloromethane (CH₂Cl₂) (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude THP, which is often used in the next step without further purification.
Step 2: Biocatalytic Asymmetric Reduction
-
Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and glucose dehydrogenase for cofactor (NADH) regeneration.
-
Add the crude THP intermediate (1.0 mmol) to the buffered solution.
-
Introduce the ene-reductase enzyme (commercially available or expressed in-house).
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored for completion by HPLC or TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated.
-
Purify the resulting chiral piperidine by flash column chromatography.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
A classic and robust strategy for asymmetric synthesis is to begin with a readily available and enantiomerically pure starting material from the "chiral pool." For the synthesis of 4-amino-3-hydroxypiperidines, 2-deoxy-D-ribose is an excellent starting material.[2][3][4] The inherent stereochemistry of the sugar is strategically manipulated and ultimately transferred to the piperidine ring.
Synthetic Strategy from 2-Deoxy-D-Ribose
The synthesis from 2-deoxy-D-ribose typically involves the formation of a methyl glycoside, selective protection of hydroxyl groups, introduction of an amino functionality (often via an azide), and finally, reductive amination to form the piperidine ring.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance†,10.1039/C2OB25411E – 960化工网 [m.chem960.com]
Purification techniques for 4-Amino-1-Cbz-3-hydroxypiperidine
An Application Guide to the Purification of 4-Amino-1-Cbz-3-hydroxypiperidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Purity for a Key Pharmaceutical Building Block
This compound is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its rigid piperidine scaffold, adorned with three distinct functional groups—a primary amine, a secondary alcohol, and a Cbz-protected secondary amine—offers a versatile platform for constructing complex molecular architectures. The precise spatial arrangement of these groups, particularly the trans or cis relationship between the C4-amino and C3-hydroxyl substituents, is fundamental to its utility in synthesizing targeted therapeutics, including kinase inhibitors and other novel pharmaceuticals.[1][2][3]
The efficacy and safety of any final active pharmaceutical ingredient (API) are inextricably linked to the purity of its synthetic intermediates. For this compound, impurities stemming from the synthetic route can include diastereomers, unreacted starting materials, and reaction by-products. These contaminants can introduce unforeseen toxicities, reduce the therapeutic efficacy of the final drug substance, and complicate the regulatory approval process. Therefore, robust and validated purification strategies are not merely a matter of good laboratory practice but a critical component of a successful drug development program.
This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols and the underlying scientific principles for crystallization and column chromatography. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve the high levels of purity required for their applications.
Physicochemical Profile and Impurity Landscape
A thorough understanding of the target molecule's properties and potential impurities is the foundation of an effective purification strategy.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | trans-4-Amino-1-Cbz-3-hydroxypiperidine | |
| Molecular Formula | C₁₃H₁₈N₂O₃ | |
| Molecular Weight | 250.29 g/mol | |
| CAS Number | 167832-41-9 | |
| Appearance | Solid | |
| InChI Key | IRKGMFWANMCSOS-RYUDHWBXSA-N |
Common Impurities in Synthesis
The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:
-
Diastereomers: The cis-isomer of this compound is a common process-related impurity.
-
Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding ketone precursor.
-
Reagents: Excess reagents or their by-products from the preceding synthetic steps.
-
Solvents: Residual solvents used in the synthesis or work-up.
Purification Workflows: A Strategic Overview
The selection of a purification strategy is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. The following diagram illustrates a general decision-making workflow.
Caption: A decision-making workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[4] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Principle of Recrystallization
The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain in the solution (mother liquor).
Step-by-Step Protocol
Materials and Reagents:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Selected recrystallization solvent (e.g., ethyl acetate, isopropanol, or mixtures with heptane)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and good solubility at elevated temperatures. Ethyl acetate or isopropanol are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form | Too much solvent was used; supersaturation. | Boil off some solvent and allow to cool again; scratch the flask or add a seed crystal. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| Low recovery | The compound is too soluble in the cold solvent. | Use a different solvent or a co-solvent system to reduce solubility. |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a widely used technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] It is particularly useful for separating diastereomers and other closely related impurities.
Principle of Column Chromatography
A solution of the crude material is loaded onto a column packed with a stationary phase (typically silica gel). A solvent system (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, effecting separation.
Step-by-Step Protocol
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Mobile phase (e.g., a gradient of ethyl acetate in heptane or dichloromethane/methanol)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of the desired compound from its impurities, with an Rf value for the product of approximately 0.2-0.4. A common mobile phase for compounds of this polarity is a mixture of dichloromethane and methanol or ethyl acetate and heptane.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation | Inappropriate mobile phase. | Optimize the solvent system using TLC. A gradient elution may be necessary. |
| Column cracking | The column ran dry. | Ensure the silica bed is always covered with solvent. |
| Band tailing | The sample was overloaded; the compound is interacting strongly with the silica. | Use less sample; add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
Chiral Purification Considerations
Given that this compound is a chiral molecule, the separation of enantiomers may be necessary if the synthesis is not stereospecific. This is typically achieved through chiral HPLC, which utilizes a chiral stationary phase to differentiate between enantiomers.[6] Alternatively, diastereomeric resolution can be employed, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[6]
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities. Chiral HPLC can be used to determine enantiomeric excess.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or residual solvents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
Conclusion
The purification of this compound to a high degree of purity is a critical step in the synthesis of many important pharmaceutical compounds. By carefully selecting and optimizing techniques such as recrystallization and flash column chromatography, researchers can effectively remove process-related impurities and diastereomers. The protocols and principles outlined in this application note provide a robust framework for achieving the quality and consistency required in a professional drug development setting.
References
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 [smolecule.com]
- 4. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: The Strategic Utility of 4-Amino-1-Cbz-3-hydroxypiperidine in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Drug Discovery
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility, metabolic stability, and three-dimensional complexity.[1] Within this class, chiral substituted piperidines are of paramount importance, acting as key structural elements that orient functional groups for precise interactions with biological targets.[2][3]
4-Amino-1-Cbz-3-hydroxypiperidine, specifically the trans-stereoisomer, has emerged as a particularly valuable building block for drug development professionals. Its rigidified cyclohexane-like chair conformation, combined with the stereochemically defined trans-1,2-amino alcohol motif, provides an excellent platform for constructing complex molecular architectures. The orthogonal protecting group strategy—a carbobenzyloxy (Cbz) group on the ring nitrogen and a free primary amine at the C4 position—allows for selective, sequential functionalization. This guide provides an in-depth exploration of this building block's properties, key synthetic transformations, and detailed protocols for its application in the synthesis of high-value compounds, particularly kinase inhibitors and antiviral agents.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is foundational to its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | trans-Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | [4] |
| CAS Number | 167832-41-9 | |
| Molecular Formula | C₁₃H₁₈N₂O₃ | |
| Molecular Weight | 250.29 g/mol | |
| Appearance | White to off-white solid | - |
| MDL Number | MFCD22381555 |
Safety Information Summary: This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)
-
Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Core Reactivity and Strategic Application
The synthetic versatility of this compound stems from its distinct reactive sites. The primary amine at C4 is a potent nucleophile, ideal for amide bond formation and N-alkylation. The secondary hydroxyl group at C3 can be engaged in etherification or esterification reactions. Finally, the Cbz group on the piperidine nitrogen can be cleanly removed via hydrogenolysis, revealing a secondary amine for further diversification.
Application Note 1: Synthesis of Kinase Inhibitor Scaffolds
Field Insight: The piperidine moiety is a privileged scaffold in kinase inhibitor design.[5] The defined stereochemistry of the 3-hydroxy-4-amino substitution pattern is particularly effective at forming critical hydrogen bond networks within the ATP binding site of many kinases, such as Checkpoint Kinase 1 (CHK1).[6] The protonated piperidine nitrogen can form key polar interactions, making precise positioning of this group essential for potency.[6] The primary synthetic operation involves elaborating the C4-amino group to introduce moieties that target the solvent-exposed region of the kinase.
Protocol 1: HATU-Mediated Amide Coupling at the C4-Position
This protocol details the coupling of a generic carboxylic acid (e.g., 4-fluorobenzoic acid) to the C4-amino group. HATU is an efficient, modern coupling reagent that operates under mild conditions with minimal racemization.[7]
Materials:
-
trans-4-Amino-1-Cbz-3-hydroxypiperidine (1.0 eq)
-
Carboxylic Acid (e.g., 4-fluorobenzoic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add trans-4-Amino-1-Cbz-3-hydroxypiperidine (1.0 eq) and the selected carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Reagent Addition: Add HATU (1.2 eq) to the solution. The mixture may turn slightly yellow.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise via syringe.
-
Causality: The reaction is cooled to 0 °C before adding the base to control the initial exotherm of the acid-base neutralization and the activation step, minimizing potential side reactions. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the ammonium salt of the amine, facilitating the coupling reaction.[8]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x).
-
Causality: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.
-
-
Workup - Extraction: Wash the organic layer with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the desired amide product.
Application Note 2: Synthesis of Precursors for Antiviral Agents
Field Insight: Piperidine derivatives have been investigated for a wide range of antiviral activities.[9] Functionalization of the exocyclic amine is a common strategy to append pharmacophores that can interact with viral proteins, such as polymerases or proteases.[10] Reductive amination is a robust and high-yielding method for installing alkyl groups onto the C4-nitrogen, providing a direct route to secondary amines which can be key intermediates or final products.
Protocol 2: Reductive Amination of the C4-Amino Group
This protocol describes the reaction of the C4-primary amine with an aldehyde to form a secondary amine, using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
trans-4-Amino-1-Cbz-3-hydroxypiperidine (1.0 eq)
-
Aldehyde or Ketone (e.g., Cyclohexanecarboxaldehyde) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add trans-4-Amino-1-Cbz-3-hydroxypiperidine (1.0 eq) and the chosen aldehyde/ketone (1.2 eq).
-
Dissolution: Dissolve the components in DCE or DCM (approx. 0.1 M).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., one drop) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add STAB (1.5 eq) portion-wise to the stirred solution. Effervescence (gas evolution) may be observed.
-
Causality: STAB is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of other carbonyl groups. Its steric bulk and moderate reactivity prevent the over-reduction of the starting aldehyde, leading to cleaner reactions compared to harsher reagents like sodium borohydride.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to afford the N-alkylated product.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 203503-30-4 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Incorporation of 4-Amino-1-Cbz-3-hydroxypiperidine in Advanced Peptide Synthesis
Abstract
The deliberate introduction of non-canonical amino acid analogues into peptide sequences is a cornerstone of modern medicinal chemistry and drug development. These modifications are pivotal for modulating peptide conformation, enhancing proteolytic stability, and introducing novel chemical functionalities. This guide provides a comprehensive overview and detailed protocols for the application of 4-Amino-1-Cbz-3-hydroxypiperidine, a versatile proline analogue and scaffold, in solid-phase peptide synthesis (SPPS). We will explore the strategic advantages of its unique trifunctional nature, the principles of its orthogonal protection, and step-by-step methodologies for its successful incorporation and subsequent manipulation.
Introduction: The Rationale for Piperidine Scaffolds in Peptidomimetics
Peptides are potent and selective signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and limited conformational control. The incorporation of rigid cyclic structures, such as piperidine rings, offers a robust solution to these challenges.[1] this compound serves as a particularly valuable building block for several key reasons:
-
Conformational Constraint: The six-membered piperidine ring rigidifies the peptide backbone, restricting torsional freedom.[1] This can stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.
-
Proline Analogue: The secondary amine within the ring allows it to act as a proline analogue, influencing the cis/trans isomerization of the preceding peptide bond and inducing specific structural kinks.[2]
-
Trifunctional Scaffold: This molecule presents three distinct functional groups: the C4-amine for peptide chain extension, the C3-hydroxyl for post-synthesis modification, and the N1-Cbz-protected amine. The strategic and differential protection of these groups is the key to its utility.
This guide will focus on the practical application of this reagent within the context of standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Concept: The Orthogonal Protection Strategy
The successful use of this compound hinges on a robust orthogonal protection strategy.[3][4] In the context of Fmoc-SPPS, protecting groups are categorized by the chemical conditions required for their removal. The building block itself contains a benzyloxycarbonyl (Cbz) group, which is orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).
Table 1: Protecting Group Compatibility in Fmoc-SPPS
| Protecting Group | Typical Application | Removal Conditions | Orthogonal to Cbz? |
| Fmoc | α-Amine protection | 20% Piperidine in DMF (Base) | Yes |
| Boc, tBu, Trt | Side-chain protection | 95% TFA (Strong Acid) | Yes |
| Cbz (Z) | N1-Piperidine protection | H₂/Pd-C (Hydrogenolysis) or AlCl₃/HFIP (Lewis Acid)[5][6][7] | Yes |
| Alloc | Side-chain/Amine protection | Pd(PPh₃)₄/Scavenger (Organometallic) | Yes |
This orthogonality allows for the selective deprotection and manipulation of different parts of the molecule at various stages of the synthesis, as illustrated below.
Diagram 1: Workflow for incorporating the piperidine scaffold in SPPS.
Experimental Protocols
These protocols are designed for manual SPPS but can be adapted for automated synthesizers. They assume a standard Fmoc/tBu strategy.
Protocol 1: Incorporation of this compound
This protocol describes the coupling of the title building block to a deprotected N-terminal amine on the resin-bound peptide.
Rationale: The choice of coupling reagent is critical for efficiently forming the peptide bond without side reactions. HBTU (or HCTU) is a highly efficient aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, rapidly forms the active ester in situ, minimizing the risk of racemization of the preceding amino acid residue.[8]
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
This compound
-
HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using standard methods (e.g., 2 x 10 min treatment with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[9]
-
Pre-activation Mixture: In a separate vial, dissolve this compound (2.5 eq.), HBTU (2.45 eq.), in anhydrous DMF.
-
Activation: Add DIPEA (5 eq.) to the pre-activation mixture. Allow the solution to stand for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated mixture to the reaction vessel containing the washed, deprotected peptidyl-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Causality Note: Longer coupling times are often required for bulky or non-standard amino acids to ensure the reaction goes to completion.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.[9]
-
Negative Test (Beads remain yellow/colorless): Coupling is complete. Proceed to step 7.
-
Positive Test (Beads turn blue): Free amines are still present. Drain the reaction solution and repeat the coupling step with fresh reagents for another 2 hours. If the test remains positive, proceed to a capping step (e.g., with acetic anhydride) to terminate unreacted chains before proceeding.[8][10]
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the deprotection of the next Fmoc-amino acid to be coupled, or for final cleavage.
Protocol 2: Selective Deprotection of the N1-Cbz Group
This protocol describes a modern, mild method for removing the Cbz group post-synthesis, leaving other protecting groups like benzyl ethers (Bn) intact. This is particularly useful if the final peptide has been cleaved from the resin but retains side-chain protection.
Rationale: The classic method for Cbz removal is catalytic hydrogenolysis (H₂ gas over a palladium catalyst). While effective, this method is not compatible with sulfur-containing residues (Met, Cys) and requires specialized hydrogenation equipment. The AlCl₃/HFIP system offers a safer, operationally simpler, and highly orthogonal alternative that proceeds at room temperature.[5][6][7] The highly polar, non-nucleophilic solvent HFIP enhances the Lewis acidity of AlCl₃, facilitating the cleavage.[7]
Materials:
-
Cbz-protected peptide
-
Aluminum Chloride (AlCl₃), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide (1 eq.) in HFIP (approx. 4 mL per 100 mg of peptide).
-
Reagent Addition: To the solution, add anhydrous AlCl₃ (3 eq.) at room temperature. The mixture may be a suspension.[7]
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods (e.g., HPLC).
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation [udspace.udel.edu]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine using NMR Spectroscopy
Abstract
This comprehensive guide details the principles and protocols for the complete structural analysis of 4-Amino-1-Cbz-3-hydroxypiperidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in medicinal chemistry and drug development, this document provides an in-depth examination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques. We move beyond a simple listing of chemical shifts to explain the underlying structural and electronic factors that govern the spectral appearance of this versatile synthetic intermediate. The protocols included are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Significance of the Substituted Piperidine Motif
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern drug design. The specific molecule, this compound, incorporates several key functionalities: a carbobenzyloxy (Cbz) protected nitrogen, a hydroxyl group, and an amino group. This substitution pattern, particularly the stereochemical relationship between the C3-hydroxyl and C4-amino groups, is critical for its use as a chiral building block in targeted therapies.
Accurate and unambiguous structural confirmation is therefore paramount. NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the connectivity, chemical environment, and stereochemistry of the molecule in solution. This guide will focus on the analysis of the trans diastereomer, which is a common commercially available intermediate.
Experimental Workflow: From Sample to Structure
A robust NMR analysis follows a logical progression from careful sample preparation to multi-dimensional spectral interpretation. The workflow ensures that the data acquired is of the highest quality and that the subsequent analysis is systematic and conclusive.
Caption: General workflow for NMR-based structural elucidation.
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a standardized preparation protocol minimizes artifacts and ensures spectral consistency.
Objective: To prepare a homogeneous solution of this compound suitable for high-resolution NMR analysis.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
Methodology:
-
Weighing: Accurately weigh 5-10 mg of the purified, dry compound into a clean vial. The use of a dry sample is crucial to avoid a large residual water signal in the spectrum.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons (like -OH and -NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the exchange rate, often resolving these protons as sharper signals. Solvent choice can influence chemical shifts, so consistency is key.[2]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will 'lock' onto the deuterium signal of the solvent to stabilize the magnetic field and then 'shim' to optimize the field's homogeneity, resulting in sharp, well-resolved peaks.[1]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information regarding the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.
Key Features of the Cbz Group: The Carbobenzyloxy (Cbz) protecting group provides two unmistakable sets of signals in the ¹H NMR spectrum.[1]
-
Aromatic Protons (C₆H₅): A multiplet integrating to 5 protons, typically found in the δ 7.2-7.4 ppm region.
-
Benzylic Protons (CH₂): A sharp singlet integrating to 2 protons, located around δ 5.1 ppm.[1] The singlet nature arises from the absence of adjacent protons.
Piperidine Ring Protons: The protons on the piperidine ring are diastereotopic and conformationally constrained, leading to a complex but interpretable set of signals. The electron-withdrawing nature of the Cbz-protected nitrogen and the presence of hydroxyl and amino groups significantly influence the chemical shifts.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Rationale |
| H-2, H-6 (equatorial) | 3.8 – 4.2 | d or ddd | Jgem ≈ 12-14 | Deshielded by adjacent carbamate nitrogen. |
| H-2, H-6 (axial) | 2.8 – 3.2 | t or ddd | Jgem ≈ 12-14, Jax-ax ≈ 10-13 | Shielded relative to equatorial protons. |
| H-3 (axial) | ~3.6 | m | - | Attached to the carbon bearing the electronegative OH group. |
| H-4 (axial) | ~2.9 | m | - | Attached to the carbon bearing the amino group. |
| H-5 (equatorial) | 1.8 – 2.0 | m | - | Typical aliphatic region. |
| H-5 (axial) | 1.4 – 1.6 | m | - | Shielded by 1,3-diaxial interactions. |
| -OH, -NH₂ | Variable | br s | - | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |
Note: These are predicted values based on typical ranges for substituted piperidines and may vary based on the specific solvent and spectrometer frequency.[3][4]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[5]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carbamate) | 155 - 157 | Typical chemical shift for a carbamate carbonyl carbon.[6] |
| C (Aromatic, C-ipso) | 136 - 138 | Quaternary aromatic carbon attached to the benzylic group. |
| CH (Aromatic) | 127 - 129 | Aromatic carbons of the phenyl ring. |
| CH₂ (Benzylic) | 66 - 68 | Benzylic carbon of the Cbz group.[6] |
| C-3 (CH-OH) | 68 - 72 | Aliphatic carbon attached to the electronegative hydroxyl group. |
| C-4 (CH-NH₂) | 50 - 55 | Aliphatic carbon attached to the amino group. |
| C-2, C-6 (CH₂) | 42 - 46 | Aliphatic carbons adjacent to the carbamate nitrogen. |
| C-5 (CH₂) | 30 - 35 | Aliphatic carbon further removed from heteroatoms. |
Note: Quaternary carbons, like the C=O and C-ipso, often exhibit lower intensity due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[5]
Confirmation with 2D NMR Spectroscopy
While 1D NMR provides the foundation for assignment, 2D NMR experiments are essential for unambiguous confirmation of the molecular structure by revealing direct and long-range correlations.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J).[7] This is invaluable for tracing the connectivity of the piperidine ring protons.
Caption: Key expected ³J (through-bond) correlations in a COSY spectrum.
Protocol Insight: A cross-peak between two signals in the COSY spectrum confirms they are from protons on adjacent carbons. For instance, the signal for H-3 should show correlations to the protons at C-2 and C-4. Similarly, H-4 will correlate with H-3 and the protons at C-5. This allows for a step-by-step "walk" around the piperidine ring, confirming the assignment of each proton.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to, correlating signals via their one-bond J-coupling (¹JCH).[7][8] This is the most definitive method for assigning the carbon signals based on the already-assigned proton spectrum.
Protocol Insight: Each cross-peak in an HSQC spectrum represents a C-H bond.
-
The proton signal assigned as H-3 from the ¹H and COSY spectra will show a correlation to a single carbon signal in the HSQC. This carbon can then be definitively assigned as C-3.
-
The two distinct proton signals for the benzylic CH₂ of the Cbz group will both correlate to the same carbon signal (~67 ppm), confirming its assignment as the benzylic carbon.
-
This method is used to assign every protonated carbon in the molecule, marrying the ¹H and ¹³C datasets into a single, cohesive structural assignment.[9]
Conclusion
The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR techniques. The characteristic signals of the Cbz group provide an immediate entry point for analysis. The complex multiplets of the piperidine ring can be fully assigned by leveraging the through-bond connectivity revealed by COSY experiments. Finally, HSQC provides the crucial link between the proton and carbon frameworks, leading to an unambiguous and confident structural confirmation. This methodical approach, rooted in the fundamental principles of NMR, is an indispensable component of modern chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. ijacskros.com [ijacskros.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Characterization of 4-Amino-1-Cbz-3-hydroxypiperidine
Abstract
4-Amino-1-Cbz-3-hydroxypiperidine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Accurate and detailed molecular characterization is paramount for ensuring purity, confirming identity, and studying metabolic fate. This application note presents a comprehensive guide to the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We provide a detailed, field-tested protocol, an in-depth analysis of the compound's fragmentation behavior, and troubleshooting guidance to support researchers in drug discovery and development.
Introduction
The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved therapeutics. Functionalized derivatives, such as this compound, serve as critical intermediates that introduce specific stereochemistry and reactive handles for further molecular elaboration. The Carboxybenzyl (Cbz) protecting group is commonly employed to mask the reactivity of the piperidine nitrogen during synthesis.
Mass spectrometry is an indispensable tool for the rapid and sensitive analysis of such molecules. Electrospray ionization (ESI) is particularly well-suited for polar, non-volatile compounds, making it the ideal choice for this analyte.[1][2][3] Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by inducing fragmentation of a selected precursor ion, yielding a characteristic "fingerprint" of product ions that is unique to the molecule's structure. This document outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodology for the definitive identification and structural elucidation of this compound.
Chemical Profile
| Property | Value | Source |
| Compound Name | trans-4-Amino-1-Cbz-3-hydroxypiperidine | --INVALID-LINK-- |
| CAS Number | 167832-41-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 250.29 g/mol | --INVALID-LINK-- |
| Structure | ![]() | --INVALID-LINK-- |
Principle and Methodology
The analytical strategy hinges on leveraging the chemical properties of the analyte for optimal ionization and fragmentation.
Ionization: The presence of a primary amine and a secondary amine (within the piperidine ring) makes this compound highly amenable to protonation. Therefore, ESI in positive ion mode ([M+H]⁺) is the method of choice. The high basicity of the amino groups ensures efficient ion generation, leading to excellent sensitivity.
Fragmentation: Collision-Induced Dissociation (CID) of the protonated precursor ion ([M+H]⁺, m/z 251.13) is expected to yield fragments arising from the cleavage of the most labile bonds. For this molecule, the primary fragmentation pathways are anticipated to involve the Cbz protecting group and the piperidine ring structure.
-
Cbz Group Fragmentation: The Cbz group is known to fragment via characteristic pathways, including the loss of benzyl alcohol or the formation of the tropylium cation.[4]
-
Piperidine Ring Fragmentation: Aliphatic amines and cyclic structures often undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening or cleavage reactions.[5][6] The presence of hydroxyl and amino substituents will further direct the fragmentation pattern.[7]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (≥95% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of 50:50 acetonitrile/water.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Parameters
The following tables provide a validated starting point for method development.
| LC Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for polar analytes.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column.[8] |
| Gradient | 5% B to 95% B over 5 min; hold for 2 min; re-equilibrate | A standard gradient to elute the compound and clean the column. |
| Injection Volume | 2-5 µL | Balances sensitivity with potential for peak distortion. |
| Column Temp. | 35-40 °C | Improves peak shape and reproducibility. |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic amino groups are readily protonated.[1] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temp. | 120 - 150 °C | Assists in desolvation without causing thermal degradation.[9] |
| Desolvation Temp. | 350 - 450 °C | Ensures complete solvent evaporation. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
| Scan Mode (MS1) | Full Scan (m/z 50-400) | To identify the protonated precursor ion [M+H]⁺. |
| Scan Mode (MS2) | Product Ion Scan | To generate a fragmentation spectrum from the precursor. |
| Precursor Ion | m/z 251.13 | The calculated [M+H]⁺ for C₁₃H₁₈N₂O₃. |
| Collision Gas | Argon | Standard inert gas for CID. |
| Collision Energy | 10-40 eV (Ramp) | A ramp allows for the observation of both low- and high-energy fragments. |
Results and Discussion
Full Scan MS Analysis
In a full scan analysis, the primary ion observed is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 251.13 . The presence of this ion confirms the molecular weight of the compound. Depending on the mobile phase, minor adducts such as [M+Na]⁺ (m/z 273.11) may also be observed.
MS/MS Fragmentation Analysis
Tandem MS analysis of the precursor ion at m/z 251.13 provides structural confirmation. The fragmentation is dominated by cleavages related to the Cbz group and losses from the piperidine ring.
Predicted Major Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure/Identity |
| 251.13 | 233.12 | 18.01 (H₂O) | Loss of the hydroxyl group as water. |
| 251.13 | 143.10 | 108.04 (C₇H₈O) | Loss of benzyl alcohol. |
| 251.13 | 116.09 | 135.04 (C₈H₉O₂) | Cleavage of the entire Cbz group. |
| 251.13 | 91.05 | 160.08 | Tropylium cation (C₇H₇⁺). |
Rationale for Fragmentation:
-
Loss of H₂O (m/z 233.12): The hydroxyl group on the piperidine ring is a common site for neutral loss of water, especially under energetic CID conditions.[7]
-
Loss of Benzyl Alcohol (m/z 143.10): A hallmark fragmentation of Cbz-protected amines involves the cleavage and rearrangement to eliminate a neutral molecule of benzyl alcohol. This results in a stable isocyanate-substituted piperidinium ion.
-
Formation of Tropylium Ion (m/z 91.05): The most characteristic fragment for benzyl-containing compounds is the highly stable seven-membered aromatic tropylium cation. This is often one of the most abundant ions in the spectrum.[4]
-
Loss of Cbz Group (m/z 116.09): Cleavage at the N-C bond of the carbamate results in the protonated 4-amino-3-hydroxypiperidine core.
Visualizations
Experimental Workflow
Caption: Overall workflow from sample preparation to data analysis.
Proposed Fragmentation Pathway
Caption: Predicted fragmentation of protonated this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect ionization mode selected.2. Sample degradation or low concentration.3. Clogged ESI needle or transfer line. | 1. Ensure ESI is in Positive mode.2. Prepare a fresh sample; check concentration.3. Perform instrument maintenance as per manufacturer's guide. |
| Poor Peak Shape | 1. Incompatible sample solvent.2. Column overload.3. Column degradation. | 1. Ensure final sample solvent matches the initial mobile phase.2. Reduce injection volume or sample concentration.3. Replace the LC column. |
| Unexpected Fragments | 1. In-source fragmentation.2. Presence of an isomer or impurity.3. High collision energy. | 1. Reduce source voltages (e.g., fragmentor, skimmer).2. Verify sample purity by other analytical means (e.g., NMR).3. Lower the collision energy to observe the primary fragments. |
| Mass Inaccuracy | Instrument requires calibration. | Perform a mass calibration using the manufacturer's recommended standard solution. |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the characterization of this compound. The use of ESI in positive mode yields a strong signal for the protonated precursor ion, and subsequent CID produces a predictable and information-rich fragmentation pattern, allowing for unambiguous identification. The key diagnostic fragments include the tropylium ion (m/z 91.05) and the product ion resulting from the loss of benzyl alcohol (m/z 143.10). This protocol serves as a valuable resource for researchers in pharmaceutical development, enabling confident structural verification and purity assessment of this important synthetic intermediate.
References
- 1. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. Determination of 10 carbamate pesticide residues in liquid milk by ultra performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Chiral HPLC Separation of 4-Amino-1-Cbz-3-hydroxypiperidine Enantiomers: An Application Guide
Introduction: The Significance of Stereoisomeric Purity
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The compound 4-Amino-1-Cbz-3-hydroxypiperidine is a key chiral building block in the synthesis of a variety of pharmacologically active agents. Its rigid piperidine core, decorated with three distinct functional groups—a secondary amine protected by a carboxybenzyl (Cbz) group, a hydroxyl group, and a primary amine—presents two stereogenic centers. This gives rise to four possible stereoisomers, which can exhibit vastly different biological activities. Consequently, the ability to resolve and quantify the enantiomers of this intermediate is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This application note provides a detailed, field-proven protocol for the enantioselective separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the selection of the chiral stationary phase (CSP) and mobile phase, present a step-by-step analytical procedure, and discuss the underlying principles of chiral recognition that govern this separation.
The Science of Separation: Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers by chiral HPLC hinges on the differential interaction between the two enantiomers and a chiral stationary phase. For a molecule like this compound, which possesses multiple points of interaction—hydrogen bond donors (-OH, -NH2), a hydrogen bond acceptor (C=O from Cbz), and an aromatic ring—polysaccharide-based CSPs are an excellent choice.[1][2]
These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form helical polymer chains that create chiral grooves or cavities.[1] The separation mechanism is a complex interplay of several intermolecular forces:
-
Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Stacking: The aromatic ring of the Cbz protecting group can engage in π-π stacking interactions with the phenyl groups of the CSP.[3]
-
Dipole-Dipole Interactions: The polar carbamate and carbonyl groups in both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Hindrance: The overall three-dimensional shape of the enantiomer dictates how well it "fits" into the chiral grooves of the CSP. One enantiomer will invariably form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and, thus, separation.[1]
The selection of a specific polysaccharide-based CSP, such as one from the Chiralpak® or Lux® series, is often the result of an empirical screening process, as subtle differences in the derivative of the polysaccharide can lead to significant changes in selectivity.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the separation of structurally related amino alcohols and protected piperidine derivatives.
Materials and Instrumentation
| Item | Description |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Chiral Column | Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | 2-Propanol (IPA) (HPLC Grade) |
| Mobile Phase Additive | Diethylamine (DEA) |
| Sample Diluent | Mobile Phase |
| Analyte | Racemic this compound |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL |
Protocol Workflow
Step 1: Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane and 200 mL of 2-Propanol into a 1 L solvent reservoir.
-
Add 1 mL of Diethylamine to the mixture.
-
Sonicate the mobile phase for 15 minutes to degas and ensure homogeneity.
Step 2: Sample Preparation
-
Accurately weigh approximately 5 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Step 3: HPLC System Setup and Analysis
-
Install the Chiralpak® IC-3 column in the column oven.
-
Set the column temperature to 25°C.
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Set the UV detector to a wavelength of 215 nm, which provides good sensitivity for the Cbz chromophore.
-
Inject 10 µL of the prepared sample.
-
Acquire data for a sufficient time to allow for the elution of both enantiomers.
Step 4: Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (%ee) for each enantiomer if analyzing a non-racemic sample.
Expected Results and Data Presentation
The described method is expected to provide baseline resolution of the enantiomers of this compound. The addition of a small amount of a basic modifier like diethylamine is crucial for achieving good peak shape and reproducibility for basic analytes like this piperidine derivative.[4]
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 10-12 min |
| Retention Time (Enantiomer 2) | ~ 13-16 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.3 |
Note: Retention times are estimates and may vary depending on the specific HPLC system, column age, and exact mobile phase composition.
Method Optimization and Troubleshooting
While the proposed method provides a robust starting point, some optimization may be necessary.
References
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. The effect of hydrogen bonding on the π depletion and the π–π stacking interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Amino-1-Cbz-3-hydroxypiperidine synthesis
Welcome to the technical support center for the synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions and ensure a successful outcome.
Overview of the Synthesis
The synthesis of this compound typically involves the diastereoselective reduction of the ketone precursor, 1-Cbz-4-amino-3-oxopiperidine. The primary challenge in this transformation is to control the stereochemistry of the newly formed hydroxyl group, yielding either the cis or trans diastereomer with high selectivity. This guide will focus on troubleshooting this critical reduction step and the subsequent purification.
Troubleshooting Guide
Problem 1: Low or No Product Formation (Incomplete Reaction)
Question: My reaction has stalled, and TLC analysis shows a significant amount of starting material remaining even after an extended reaction time. What could be the issue?
Answer: An incomplete reaction can be attributed to several factors, primarily related to the activity of the reducing agent and the reaction conditions.
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. However, it can decompose upon exposure to moisture or acidic conditions.[1] Ensure that you are using a fresh, dry batch of NaBH₄.
-
Insufficient Equivalents of Reducing Agent: While stoichiometrically, one equivalent of NaBH₄ can reduce four equivalents of a ketone, it is common practice to use a molar excess to ensure the reaction goes to completion.[2] We recommend using 1.5 to 2.0 equivalents of NaBH₄.
-
Low Reaction Temperature: The reduction is typically carried out at low temperatures (0 °C to room temperature) to enhance diastereoselectivity. However, if the reaction is sluggish, a slight increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid the formation of byproducts.
-
Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used and can facilitate the reduction.[1]
Recommended Protocol for Complete Reduction:
-
Dissolve 1-Cbz-4-amino-3-oxopiperidine (1.0 eq.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (see "Reaction Monitoring" section below).
Problem 2: Poor Diastereoselectivity (Formation of both cis and trans isomers)
Question: My final product is a mixture of cis and trans diastereomers. How can I improve the selectivity of the reduction?
Answer: Achieving high diastereoselectivity is a common challenge in the reduction of cyclic ketones. The stereochemical outcome is influenced by the direction of hydride attack on the carbonyl group. Several factors can be adjusted to favor the formation of one diastereomer over the other.
-
Choice of Reducing Agent: Less sterically hindered reducing agents, like NaBH₄, tend to favor axial attack on the carbonyl, leading to the equatorial alcohol (trans isomer). More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack, yielding the axial alcohol (cis isomer).
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity. Performing the reduction at 0 °C or even lower temperatures (e.g., -78 °C with more potent reducing agents) can significantly improve the ratio of the desired isomer.
-
Solvent: The solvent can influence the conformation of the piperidone ring and the solvation of the reducing agent, thereby affecting the stereochemical outcome. Experimenting with different alcoholic solvents (methanol, ethanol, isopropanol) or aprotic solvents (THF, DCM) may improve selectivity.
-
Additives: The use of additives like cerium(III) chloride (Luche reduction) with NaBH₄ can enhance selectivity for the desired alcohol by coordinating to the carbonyl oxygen.[3]
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Reducing Agent | Temperature | Expected Major Isomer |
| Sodium Borohydride (NaBH₄) | 0 °C to RT | trans (equatorial attack) |
| L-Selectride® | -78 °C | cis (axial attack) |
| NaBH₄ / CeCl₃ | -78 °C to 0 °C | Potentially improved selectivity |
Problem 3: Presence of Unexpected Byproducts
Question: I am observing unexpected spots on my TLC and additional peaks in my NMR spectrum. What are the likely side reactions?
Answer: Side reactions can occur due to the reactivity of the starting materials, intermediates, or products under the reaction conditions.
-
Cbz Deprotection: The Cbz (benzyloxycarbonyl) protecting group is generally stable to the mild conditions of NaBH₄ reduction. However, it is susceptible to hydrogenolysis. If a palladium source is inadvertently present (e.g., from a previous step), cleavage of the Cbz group can occur. The Cbz group can also be labile to strongly acidic or basic conditions during workup.
-
Over-reduction: While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or elevated temperatures can potentially lead to the reduction of other functional groups, although this is less common for the Cbz group.
-
Aldol Condensation: Under basic conditions, the enolizable ketone starting material could potentially undergo self-condensation, though this is less likely under typical reductive conditions.
-
Borate Esters: The boron byproducts of the reduction can sometimes form complexes with the product alcohol, which may complicate purification. An acidic workup can help to hydrolyze these species.[4]
Workflow for Identifying and Minimizing Byproducts:
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
Problem 4: Difficult Purification
Question: I am struggling to separate the diastereomers and remove impurities by column chromatography. What purification strategy do you recommend?
Answer: The purification of polar amino alcohols can be challenging due to their physical properties.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A common solvent system is a gradient of dichloromethane and methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.
-
TLC Monitoring: Use a suitable TLC stain to visualize the product. A ninhydrin stain is effective for visualizing the primary amine, while a potassium permanganate stain can detect the alcohol.
-
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification and separation of diastereomers. Experiment with different solvent systems, such as ethyl acetate/hexanes, methanol/diethyl ether, or isopropanol.
Recommended Column Chromatography Protocol:
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of 100% dichloromethane to 95:5 dichloromethane/methanol.
-
If tailing is observed, pre-treat the silica gel with a solvent mixture containing 1% triethylamine or add 0.5% triethylamine to the eluent.
-
Collect fractions and analyze by TLC to identify the separated diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress? A1: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that provides good separation between the starting material (ketone) and the product (alcohol). A mixture of ethyl acetate and hexanes (e.g., 1:1) or dichloromethane and methanol (e.g., 95:5) is a good starting point. Visualize the spots using a UV lamp (if the Cbz group is present) and then stain with ninhydrin (for the amine) or potassium permanganate (for the alcohol).
Q2: How can I distinguish between the cis and trans diastereomers by ¹H NMR? A2: The coupling constants between the protons on C3 and C4 can help in assigning the stereochemistry. In the trans isomer, the proton on C3 is typically axial, leading to a larger coupling constant with the axial proton on C4. In the cis isomer, the proton on C3 is equatorial, resulting in a smaller coupling constant. A detailed 2D NMR analysis (e.g., COSY and NOESY) can provide a more definitive structural elucidation.
Q3: Can I use a different protecting group for the nitrogen? A3: Yes, a Boc (tert-butoxycarbonyl) protecting group is a common alternative to Cbz. The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions. The Boc group is typically removed under acidic conditions (e.g., TFA in dichloromethane).
Q4: My final product is an oil. How can I solidify it for easier handling? A4: If the product is an oil, you can try to form a salt, such as the hydrochloride or tartrate salt, which are often crystalline and easier to handle. This can be achieved by dissolving the oily product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in ether or a solution of tartaric acid.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026
Welcome to the technical support center for the synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical chiral building block. Here, we address common side reactions, troubleshoot unexpected outcomes, and provide practical, field-tested advice to optimize your synthetic route. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: My reaction is sluggish, and the yield of the desired 4-amino-3-hydroxypiperidine is low. LC-MS analysis shows a major byproduct with a mass corresponding to an epoxide intermediate. What is happening and how can I prevent it?
Answer:
This is a classic and frequently encountered issue, typically arising when the synthesis involves the intramolecular cyclization of a precursor derived from an amino acid like L-glutamic acid or involves a halohydrin-type intermediate. The formation of an epoxide is a competing intramolecular S_N2 reaction.[1]
Causality: The underlying cause is the deprotonation of the hydroxyl group at the C-3 position under basic conditions, forming a nucleophilic alkoxide. This alkoxide can then attack the adjacent carbon (C-4), displacing a leaving group (like a tosylate or halide) to form a stable, yet undesired, epoxide ring.[2][3] This side reaction is particularly favorable due to the formation of a low-energy five- or six-membered transition state (depending on the specific conformation).
Troubleshooting & Prevention:
-
Control of Basicity: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base can favor the desired intermolecular reaction over the intramolecular cyclization. However, excess base will promote epoxide formation. Consider using a weaker base like K₂CO₃ or operating under carefully controlled pH.
-
Protecting Group Strategy: Temporarily protecting the C-3 hydroxyl group (e.g., as a silyl ether like TBDMS) can completely prevent this side reaction. The protecting group can be removed in a subsequent step.
-
Reaction Temperature: Lowering the reaction temperature will generally slow down both the desired reaction and the side reaction. However, it often disfavors the intramolecular cyclization to a greater extent, thereby improving the product-to-epoxide ratio.
-
Nucleophile Concentration: Ensuring a high effective concentration of your desired amine nucleophile can help the intermolecular reaction outcompete the intramolecular cyclization.
Question 2: During the N-protection step with benzyl chloroformate (Cbz-Cl), I'm observing the formation of a di-Cbz protected byproduct and unreacted starting material. How can I improve the selectivity for mono-protection?
Answer:
This issue points to problems with reaction stoichiometry and conditions during the Cbz protection step. The piperidine starting material has two nucleophilic nitrogen atoms (if the C4-amino group is unprotected), leading to potential over-alkylation. However, assuming you are protecting the piperidine ring nitrogen, the issue is more likely related to reaction control.
Causality: Benzyl chloroformate (Cbz-Cl) is a highly reactive electrophile.[4] Under standard Schotten-Baumann conditions (an organic solvent and an aqueous base like Na₂CO₃), the reaction is fast. If mixing is poor or the Cbz-Cl is added too quickly, localized areas of high concentration can lead to side reactions or incomplete conversion.
Troubleshooting & Prevention:
-
Slow Addition: Add the Cbz-Cl solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and allows the desired reaction to proceed cleanly.
-
pH Control: Maintain the pH of the aqueous layer between 9 and 10. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, hydrolysis of the Cbz-Cl becomes a significant side reaction.
-
Solvent System: Using a biphasic system like dichloromethane/water or THF/water is common. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Alternative Reagents: Consider using less reactive Cbz-donating reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer better control, albeit at a higher cost.[4]
Question 3: I'm performing a reductive amination to introduce the C4-amino group and I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
Controlling the stereochemistry at the C-3 and C-4 positions is paramount for the utility of this building block. The formation of diastereomers during reductive amination of a 3-hydroxy-4-piperidone precursor is governed by the stereochemical course of the nucleophilic attack on the iminium intermediate.
Causality: The stereochemical outcome depends on the facial selectivity of the hydride delivery from the reducing agent to the intermediate imine or iminium ion. The existing stereocenter at C-3 directs the approach of the hydride. Steric hindrance and the potential for chelation control (if a Lewis acidic reagent is used) are the directing factors.
Troubleshooting & Prevention:
-
Choice of Reducing Agent: The steric bulk of the reducing agent is a key parameter.
-
Bulky Hydrides: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive and can exhibit higher diastereoselectivity by approaching from the less sterically hindered face.[5]
-
Chelating Hydrides: In some systems, reagents that can chelate to the C-3 hydroxyl group may direct the hydride attack from a specific face, but this is highly substrate-dependent.
-
-
Reaction Conditions:
-
pH: The pH must be controlled to favor imine/iminium formation without causing side reactions. A slightly acidic medium (pH 5-6) is typical.
-
Temperature: Lower temperatures often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
| Reducing Agent | Typical Conditions | Expected Selectivity |
| Sodium Triacetoxyborohydride | Acetic Acid, DCE, RT | Generally good, favors anti-addition |
| Sodium Cyanoborohydride | Methanol, pH 5-6 | Moderate, sensitive to substrate |
| Catalytic Hydrogenation (H₂/Pd) | Ethanol, RT, 1-4 bar | Can be highly selective but risks Cbz-deprotection |
Question 4: Upon Cbz deprotection via catalytic hydrogenation, my yield is low and I've isolated an N-benzyl substituted impurity. What caused this?
Answer:
This side product arises from an incomplete hydrogenolysis reaction. While catalytic hydrogenation is the standard method for Cbz removal, it can be problematic if not executed properly.
Causality: The hydrogenolysis of the Cbz group proceeds by cleavage of the benzylic C-O bond to release toluene, carbon dioxide, and the free amine. If the hydrogen source is insufficient or the catalyst is poisoned, a side reaction can occur where the carbonyl group is removed but the benzyl group is not, leading to the formation of a stable N-benzyl tertiary amine.[6]
Troubleshooting & Prevention:
-
Sufficient Hydrogen Source: Ensure an adequate and sustained supply of hydrogen. If using a balloon, ensure it is sufficiently large and that the system is properly sealed. For transfer hydrogenation (e.g., using ammonium formate), ensure the donor is in stoichiometric excess.
-
Catalyst Activity: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). The catalyst can be poisoned by sulfur or halide impurities. An acid scavenger (like a mild base) may be necessary if any acidic byproducts are formed.
-
Solvent Choice: Protic solvents like methanol or ethanol are ideal as they can help solubilize the substrate and facilitate the reaction on the catalyst surface.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete conversion. The disappearance of the starting material and the appearance of the highly polar free amine product are key indicators.
Visualizing the Reaction Network
The following diagram illustrates the desired synthetic pathway to this compound from a key intermediate, alongside the major competing side reactions discussed.
Caption: Key side reactions in this compound synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to check for diastereomeric purity? A: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining enantiomeric and diastereomeric purity. If a chiral column is unavailable, derivatizing the amino and hydroxyl groups with a chiral agent (e.g., Mosher's acid chloride) and analyzing the resulting products by standard reverse-phase HPLC or ¹H/¹⁹F NMR can also resolve the diastereomers.
Q: Can I use a Boc protecting group instead of Cbz? A: Yes, a tert-butoxycarbonyl (Boc) group is a common alternative for protecting the piperidine nitrogen.[7] The choice depends on the overall synthetic strategy. Boc groups are stable to hydrogenation but are cleaved under acidic conditions (e.g., TFA, HCl in dioxane), whereas Cbz groups are stable to acid but are removed by hydrogenation.[8] Choose the group that is orthogonal to other protecting groups and reaction conditions in your synthesis.
Q: My final product is difficult to purify by column chromatography due to its high polarity. Are there other methods? A: Highly polar amines can be challenging to purify via silica gel chromatography. Consider these alternatives:
-
Crystallization/Salt Formation: Attempt to crystallize the free base from a suitable solvent system. Alternatively, form a salt (e.g., hydrochloride or tartrate), which often has much better crystalline properties, and purify it by recrystallization. The free base can be regenerated afterward.
-
Ion-Exchange Chromatography: This technique is specifically designed to separate charged molecules like amines and can be an effective purification method.
-
Reverse-Phase Chromatography: If the compound has sufficient organic character, reverse-phase chromatography (e.g., on a C18 column) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be effective.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol is a representative method for the diastereoselective synthesis of the target compound from a 1-Cbz-3-hydroxy-4-piperidone precursor.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Cbz-3-hydroxy-4-piperidone (1.0 eq) and the desired amine source (e.g., ammonium acetate, 5-10 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to dissolve the reactants (approx. 0.1 M concentration).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or crystallization as described in the FAQ section.
Protocol 2: Analytical Method for In-Process Control by LC-MS
This is a general-purpose method for monitoring reaction progress and identifying key components.
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 254 nm; Mass Spectrometry (ESI+ mode).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine
Welcome to the technical support center for the synthesis and purification of 4-Amino-1-Cbz-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, offering in-depth, field-proven insights and validated protocols to enhance both yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is the most frequently reported issue. It typically stems from three areas: incomplete reaction, undesired side reactions, or product loss during workup and purification. The most common synthetic route is the reduction of a 1-Cbz-4-aminopiperidin-3-one precursor.
Root Causes & Solutions:
-
Incomplete Reduction: The conversion of the ketone to the desired alcohol may be sluggish.
-
Causality: Insufficient reducing agent, low reaction temperature, or a deactivated catalyst can lead to incomplete conversion.
-
Solution: Use a reliable reducing agent like sodium borohydride (NaBH₄). While other hydrides work, NaBH₄ offers a good balance of reactivity and safety.[1][2][3] Ensure at least 1.5-2.0 equivalents are used. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS until the starting ketone spot has completely disappeared.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical for maximizing yield and controlling stereochemistry.
-
Causality: Protic solvents like methanol or ethanol are excellent for NaBH₄ reductions as they activate the borohydride.[1][3] Temperature influences reaction rate and selectivity; reactions that are too warm may lead to side products.
-
Solution: Perform the reduction in methanol at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[1] This mitigates exothermic events and can improve the diastereomeric ratio in favor of the desired isomer.
-
-
Product Loss During Workup: The amino alcohol product can be highly water-soluble, leading to significant losses during aqueous extraction.
-
Causality: The presence of both a hydroxyl and an amino group imparts a high degree of polarity and potential for salt formation, increasing aqueous solubility.
-
Solution: After quenching the reaction, adjust the pH to be mildly basic (pH 8-9) to ensure the amine is in its freebase form. Extract with a more polar solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. If product remains in the aqueous layer, saturate it with sodium chloride (brine) to decrease the product's solubility before re-extracting.
-
Q2: I am struggling with purity. What are the common impurities and how can I minimize their formation and remove them?
A2: Purity is paramount, especially for pharmaceutical applications. The main impurities are typically the unreacted starting material, the undesired diastereomer, and potential byproducts from the protecting group.
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Ketone: The most common impurity is residual 1-Cbz-4-aminopiperidin-3-one.
-
Minimization: As mentioned in Q1, ensure the reaction goes to completion by using a sufficient excess of NaBH₄ and allowing adequate reaction time.
-
Removal: The ketone is generally less polar than the desired amino alcohol. It can be effectively separated using flash column chromatography.
-
-
cis/trans Diastereomers: The reduction of the ketone creates a new stereocenter at the C3 position, resulting in cis and trans diastereomers relative to the C4 amino group. Often, only one isomer is desired for biological applications.
-
Minimization/Control: The choice of reducing agent and conditions dictates the diastereomeric ratio. Sodium borohydride reduction of piperidones often favors the formation of the equatorial alcohol (trans to the C4 amino group if it's equatorial).[4][5] Biocatalytic reductions using ketoreductase enzymes can provide very high enantioselectivity and diastereoselectivity if a specific stereoisomer is needed.[4][5]
-
Removal: The diastereomers can be challenging to separate. Flash column chromatography is the standard method. A thorough screening of solvent systems is recommended.
-
-
Protecting Group-Related Impurities: The Cbz (benzyloxycarbonyl) group is generally stable but can be partially cleaved under certain conditions.[6][7][8][9]
-
Minimization: The Cbz group is stable to the basic conditions of NaBH₄ reduction.[7] Avoid exposure to strong acids or catalytic hydrogenation conditions during workup, as this can lead to deprotection.
-
Removal: The fully deprotected 4-amino-3-hydroxypiperidine is significantly more polar and can be separated by chromatography or an acid/base extraction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for the reduction of 1-Cbz-4-aminopiperidin-3-one?
A1: The following is a robust, general protocol for the diastereoselective reduction using sodium borohydride.
Optimized Reduction Protocol
-
Dissolution: Dissolve 1-Cbz-4-aminopiperidin-3-one (1.0 eq) in anhydrous methanol (10-15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC (e.g., 10% MeOH in DCM).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of acetone, followed by water.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add saturated aqueous sodium bicarbonate solution to adjust the pH to 8-9. Extract the aqueous layer with dichloromethane (DCM, 3x). For highly water-soluble products, the aqueous layer can be saturated with NaCl before extraction.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Q2: How can I differentiate between the cis and trans diastereomers using NMR spectroscopy?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing diastereomers of substituted piperidines. The key is to analyze the coupling constants (J-values) of the protons at C3 and C4.
-
Chemical Shift: The proton on the carbon bearing the hydroxyl group (H3) will have a different chemical shift in each isomer.[10]
-
Coupling Constants:
-
For the trans isomer (assuming a chair conformation with the C4 amino group equatorial), the H3 proton will likely be axial. It will exhibit a large axial-axial coupling (J ≈ 8-12 Hz) to one of the H2 protons and the H4 proton.
-
For the cis isomer , the H3 proton will be equatorial. It will show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to adjacent protons.
-
-
Expert Tip: The presence of rotamers due to the Cbz group can sometimes complicate NMR spectra, showing doubled signals.[11][12] Running the NMR at a slightly elevated temperature (e.g., 50 °C) can often coalesce these signals, simplifying interpretation.[11]
Q3: What is the best method for purifying the final product?
A3: Flash column chromatography on silica gel is the most effective method for purifying this compound and separating diastereomers.
Recommended Chromatography Conditions
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polar compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) gradient | A gradient from 100% DCM up to 10-15% MeOH is typically effective. |
| Additive | 0.5-1% Triethylamine (TEA) or Ammonia | The basic amine functionality can cause peak tailing on acidic silica gel. Adding a small amount of a volatile base neutralizes the silica surface, leading to sharper peaks and better separation. |
Step-by-Step Chromatography Protocol:
-
Prepare the column with silica gel in the initial, low-polarity eluent (e.g., 1% MeOH in DCM).
-
Dissolve the crude product in a minimal amount of DCM or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradually increasing gradient of methanol. The less polar ketone impurity and one diastereomer will typically elute before the more polar diastereomer.
-
Collect fractions and analyze by TLC to identify and combine the pure product fractions.
Part 3: Visual Diagrams
Synthetic Pathway and Key Challenges
Caption: Workflow from ketone reduction to pure product, highlighting key challenges.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: 4-Amino-1-Cbz-3-hydroxypiperidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and use of 4-Amino-1-Cbz-3-hydroxypiperidine (CAS No: 167832-41-9 / 167832-26-0). As a key chiral building block in pharmaceutical synthesis, its stability is paramount to ensuring experimental reproducibility and success.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of solid this compound.
Q1: What are the optimal long-term storage conditions for this compound?
The stability of this compound is critically dependent on its storage environment. The primary degradation risks are oxidation and moisture-induced decomposition. For optimal shelf-life, adhere to the conditions outlined below.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions. While some related precursors are stored at -20°C for multi-year stability[1], refrigeration is sufficient for most use cases and prevents freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The secondary amine and hydroxyl groups are susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this risk. |
| Moisture | Store in a desiccator | The compound is hygroscopic. Moisture can facilitate hydrolysis or act as a catalyst for other degradation pathways. |
| Light | Amber vial or dark location | Protects from UV radiation, which can provide the energy to initiate free-radical-based degradation. |
| Container | Tightly sealed container[2][3] | Prevents exposure to atmospheric moisture and oxygen. |
Q2: The compound has been stored at room temperature for a week. Is it still usable?
Short-term exposure to ambient room temperature is generally acceptable, provided the container remains tightly sealed. However, for periods exceeding a few days, the risk of subtle degradation increases. Before use, perform a visual inspection. If the material, typically an off-white solid[4][5], shows any significant discoloration (e.g., yellowing or browning), it may indicate oxidation. For critical applications, we recommend running a purity check (e.g., LC-MS or ¹H NMR) against a reference sample.
Q3: What solvents are recommended for preparing stock solutions, and how stable are they?
For biological applications, Dimethyl Sulfoxide (DMSO) is a common and effective solvent[1]. For organic synthesis, N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) can be used.
Solution Stability Insights:
-
Aprotic Solvents (DMSO, DMF): Solutions in high-purity, anhydrous aprotic solvents are moderately stable. However, we strongly advise preparing solutions fresh for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C for no longer than 1-2 weeks to minimize degradation.
-
Protic Solvents (Methanol, Ethanol, Water): Avoid long-term storage in protic solvents. The free amine can engage in hydrogen bonding and other interactions that may lower the energy barrier for degradation pathways. Methanol, in particular, can be problematic if residual acid or base is present.
Q4: What are the primary chemical incompatibilities I should be aware of?
The molecule possesses several reactive functional groups. Avoid the following classes of reagents unless they are part of a planned chemical transformation.
| Incompatible Agent | Reason for Incompatibility |
| Strong Oxidizing Agents | Can oxidize the secondary amine and/or the hydroxyl group, leading to decomposition. |
| Strong Acids | May cleave the Carboxybenzyl (Cbz) protecting group. |
| Strong Bases | Can deprotonate the hydroxyl group, potentially initiating side reactions. |
| Catalytic Hydrogenation Reagents (e.g., Pd/C, H₂) | This is a standard method for removing the Cbz group and will deprotect the piperidine nitrogen[6]. |
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide helps diagnose and resolve problems that may arise during experimentation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: My reaction is giving a low yield, and I see an unfamiliar spot on my TLC plate.
-
Possible Cause: The starting material may have partially degraded due to improper storage or handling, introducing impurities that interfere with the reaction. The Cbz group is particularly sensitive and can be cleaved under acidic conditions, exposing the piperidine nitrogen to unwanted side reactions[6].
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your storage protocol aligns with the recommendations in the FAQ section (refrigerated, dry, inert atmosphere)[2].
-
Visual Inspection: Check the solid material for any signs of discoloration.
-
Use Fresh Material: The most reliable solution is to open a new, sealed vial of the compound and repeat the experiment.
-
Confirm Identity: If the problem persists, confirm the structure of the unexpected byproduct via mass spectrometry or NMR to diagnose the side reaction.
-
Problem: The compound will not fully dissolve in my chosen solvent.
-
Possible Cause 1: Solvent Choice. The compound has both polar (amine, hydroxyl) and non-polar (Cbz) moieties, which can make solubility challenging in certain solvents.
-
Solution: Switch to a more polar aprotic solvent like DMSO or DMF. Gentle warming (30-40°C) or sonication can aid dissolution. Always perform a small-scale solubility test before preparing a large batch.
-
Possible Cause 2: Degradation. Degraded material can sometimes form less soluble oligomers or polymers.
-
Solution: If the compound is discolored and insoluble, it has likely degraded and should be discarded[2].
Section 3: Key Experimental Protocols
Protocol 1: Safe Handling and Weighing of Solid Compound
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Ventilation: Conduct all handling in a well-ventilated chemical fume hood[2][3].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[2][4].
-
Dispensing: Use a clean spatula to weigh the desired amount of powder onto weighing paper or directly into a tared vessel. Avoid creating dust[2].
-
Cleanup: Promptly clean any spills.
-
Resealing: After dispensing, purge the vial headspace with an inert gas (e.g., argon), securely close the cap, and return it to the recommended storage conditions immediately.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound (M.W. = 250.30 g/mol ) required. For 1 mL of a 10 mM solution, you will need 2.503 mg.
-
Weighing: Following Protocol 1, accurately weigh the solid into a clean, dry, amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO.
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming (to 30°C) may be applied if necessary.
-
Storage: If not for immediate use, store the solution at -20°C. It is highly recommended to use the solution within one week of preparation.
Section 4: Chemical Degradation Profile
Understanding the potential degradation pathways is crucial for designing robust experiments.
Caption: Potential degradation pathways for the title compound.
-
Oxidation: The secondary amine is the most likely site of initial oxidation, potentially leading to the formation of imines or other oxidized species. This is often visually indicated by a change in color to yellow or brown.
-
Cbz Deprotection: The Cbz group is labile under specific conditions. Exposure to strong acids or catalytic hydrogenation will cleave the group, yielding the unprotected piperidine, which will have significantly different reactivity and physical properties[6].
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 4-Amino-1-Cbz-3-hydroxypiperidine
Welcome to the technical support center for the chiral resolution of 4-Amino-1-Cbz-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this versatile chiral building block. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals during my diastereomeric salt resolution. What are the most likely causes?
A1: Failure to crystallize is a common issue, typically stemming from suboptimal solvent conditions or incorrect stoichiometry. The diastereomeric salts may be too soluble in your chosen solvent, or the solution may not be sufficiently supersaturated. It's also possible that the concentration of your substrate is too low.[1][2] A systematic approach to solvent screening and optimization of concentrations is the first critical step.
Q2: My enantiomeric excess (%ee) is consistently low after crystallization. How can I improve it?
A2: Low enantiomeric excess suggests poor discrimination between the two diastereomeric salts during crystallization. This can be due to several factors:
-
Poor Solvent Choice: The solvent system may not provide a large enough solubility difference between the two diastereomers, leading to co-precipitation.[2]
-
Solid Solution Formation: In some cases, the diastereomers do not crystallize separately but form a solid solution, making separation by simple crystallization very difficult.[3]
-
Thermodynamic vs. Kinetic Control: A rapid crystallization (kinetic control) may trap the more soluble diastereomer in the crystal lattice. A slower, more controlled cooling process (thermodynamic control) is often required to achieve higher purity.[4]
Q3: How do I choose the best chiral resolving agent for this compound?
A3: Your target molecule is a base (due to the C4-amine), so you must use a chiral acid as the resolving agent.[5][] The most common and effective choices are derivatives of tartaric acid, such as dibenzoyl-D-tartaric acid (DBTA) or di-p-toluoyl-D-tartaric acid (DPTTA).[7] Other options include mandelic acid or camphorsulfonic acid.[8][9] The "best" agent is empirically determined, and it is highly recommended to perform a small-scale screen with several candidates.[8][10]
Q4: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the salt separates from the solution as a liquid phase because its melting point is below the crystallization temperature or the concentration is too high.[2] To resolve this, you can:
-
Add more solvent to reduce the concentration.[2]
-
Lower the crystallization temperature slowly.
-
Change the solvent system entirely, perhaps to a less polar option that may favor crystalline solid formation.[2]
Troubleshooting Guide 1: Diastereomeric Salt Crystallization
This classical method is the most common approach for resolving chiral amines on a preparative scale.[10] It relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and an enantiomerically pure chiral acid.[7][8]
Problem 1.1: No Crystal Formation
If your experiment fails to yield a crystalline solid, a systematic troubleshooting approach is necessary. The primary variable to investigate is the solvent system, as it governs the solubility of the diastereomeric salts.
The ideal solvent must satisfy a critical condition: it must exhibit a significant difference in solubility for the two diastereomers. One salt should be sparingly soluble to crystallize, while the other remains in the mother liquor.[1] The presence of both hydroxyl and Cbz groups in your molecule adds complexity, influencing hydrogen bonding and polarity, making solvent selection non-trivial.
Caption: Troubleshooting Decision Tree for No Crystallization.
-
Preparation: In separate small vials, dissolve a fixed amount of racemic this compound and 0.5-1.0 equivalents of the chosen chiral acid (e.g., (+)-DBTA) in a minimal amount of a solvent that dissolves everything at elevated temperature (e.g., methanol or ethanol).
-
Initial Screen: Aliquot the stock solution into an array of vials. Evaporate the initial solvent.
-
Test Solvents: To each vial, add a different test solvent or solvent mixture from the table below, sufficient to dissolve the contents upon heating.
-
Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator. Let them stand for 24-48 hours.
-
Analysis: Visually inspect for crystal formation. If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the solid and mother liquor by chiral HPLC to determine yield and diastereomeric excess (d.e.).[1]
| Solvent Class | Primary Solvent | Co-Solvent / Anti-Solvent | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Water, Heptane | Good primary solvents for salt formation; polarity can be tuned. |
| Ketones | Acetone, MEK | Heptane, MTBE | Moderate polarity, can offer different selectivity. |
| Ethers | THF, 2-MeTHF, Dioxane | Heptane, Toluene | Lower polarity, can act as anti-solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Heptane | Good balance of polarity and hydrogen bond accepting ability. |
| Nitriles | Acetonitrile | MTBE, Toluene | Polar aprotic, can alter crystal packing forces. |
Problem 1.2: Low Diastereomeric / Enantiomeric Excess
Achieving high purity is the goal of resolution. Low purity in the crystalline salt directly translates to low enantiomeric excess in the final product after liberating the free base.
The thermodynamic solubility difference between the two diastereomeric salts is the driving force for separation.[11] If this difference is small in the chosen solvent, both salts will have a similar tendency to crystallize, resulting in low purity. The solution is to find a solvent system that maximizes this solubility difference.[11][12] Additionally, multiple recrystallizations are often necessary to upgrade the purity of the initial solid.
-
Dissolution: Take the solid obtained from the initial crystallization (with low d.e.) and dissolve it in the minimum amount of the best solvent (or solvent mixture) identified from your screen at an elevated temperature (e.g., reflux).
-
Controlled Cooling: Allow the solution to cool very slowly. A programmed cooling ramp is ideal. Rapid cooling can trap impurities.
-
Isolation: Once crystallization is complete, filter the solid and wash sparingly with the cold recrystallization solvent.
-
Analysis: Dry the crystals and determine the d.e. by HPLC or NMR. Also, analyze the mother liquor to assess where the other diastereomer is.
-
Iteration: Repeat the process until the diastereomeric excess no longer improves. If purity remains low after 2-3 recrystallizations, a different solvent system or resolving agent is required.
Troubleshooting Guide 2: Enzymatic Kinetic Resolution
Enzymatic resolution is an alternative that utilizes an enzyme to selectively acylate one enantiomer of the amine, allowing for separation from the unreacted enantiomer. This is a kinetic resolution, meaning the maximum theoretical yield for a single enantiomer is 50%.[13]
Caption: Workflow for Enzymatic Kinetic Resolution.
Problem 2.1: Low Conversion and/or Low Enantioselectivity (E-value)
The success of an enzymatic resolution depends on the enzyme's ability to rapidly acylate one enantiomer while leaving the other untouched.
Enzyme activity and selectivity are highly dependent on the reaction environment.[14] The choice of enzyme, acyl donor, solvent, temperature, and pH are all critical parameters that must be optimized. A poor match between the substrate and the enzyme's active site will result in either no reaction or a non-selective reaction, leading to a racemic mixture of products and starting materials.
-
Enzyme Selection: Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) and proteases.
-
Reaction Setup: In separate vials, add the racemic amine to a suitable organic solvent (e.g., MTBE, Toluene).
-
Acyl Donor: Add an acyl donor (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate).
-
Initiation: Add the enzyme (often immobilized on a solid support) to each vial.
-
Incubation: Shake the vials at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Withdraw small aliquots at timed intervals (e.g., 2, 6, 24 hours).
-
Analysis: Quench the reaction and analyze the samples by chiral HPLC to determine the % conversion and the %ee of both the remaining starting material and the acylated product. The goal is to find conditions where ~50% conversion results in >95% ee for both compounds.
Guide 3: Analytical Methods for Purity Determination
Accurate determination of enantiomeric purity is essential for validating your resolution. Never rely solely on optical rotation, as it is not linear with respect to enantiomeric composition and is highly sensitive to impurities.[15]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This is the gold standard for determining %ee.[1][15]
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.
-
Stationary Phases: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a wide range of molecules, including amino alcohols.[9]
-
Mobile Phases: Typically, a mixture of heptane/hexane and an alcohol modifier (ethanol or isopropanol) is used in normal-phase mode.
-
Sample Preparation: Before analysis, the resolving agent must be removed. For a diastereomeric salt, this is done by dissolving the salt in an aqueous base (e.g., NaOH solution), extracting the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), drying, and evaporating the solvent.
Method 2: NMR Spectroscopy with Chiral Auxiliaries
NMR can be used as a convenient method to determine enantiomeric purity without requiring physical separation of the enantiomers.[15][16]
-
Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a covalent mixture of diastereomers. These diastereomers will have distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ratio.[13]
-
Chiral Solvating Agents (CSAs): A simpler method involves adding an enantiomerically pure CSA (e.g., (R)-1,1'-bi-2-naphthol (BINOL)) directly to the NMR tube containing the analyte.[15] The CSA forms non-covalent diastereomeric complexes, causing a chemical shift separation between signals corresponding to the two enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection strategies for the Cbz group in 4-Amino-1-Cbz-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the deprotection of 4-Amino-1-Cbz-3-hydroxypiperidine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges associated with removing the carboxybenzyl (Cbz or Z) protecting group from this specific polyfunctionalized piperidine scaffold. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.
The Challenge: Deprotecting a Multifunctional Scaffold
The structure of this compound presents a unique set of challenges for Cbz deprotection. The presence of a vicinal amino alcohol moiety on the piperidine ring can lead to catalyst inhibition, side reactions, and difficulties in achieving complete and clean conversion. This guide will address these specific issues head-on, providing you with the expertise to optimize your deprotection strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Cbz deprotection of this compound, presented in a question-and-answer format.
Q1: My catalytic hydrogenation is sluggish or incomplete. What's going wrong?
Answer: This is a common issue when deprotecting nitrogen-containing heterocycles, especially those with additional functional groups that can interact with the catalyst surface. Several factors could be at play:
-
Catalyst Poisoning: The free amine at the C-4 position is a likely culprit. Primary and secondary amines can act as Lewis bases and coordinate to the palladium catalyst, reducing its activity.
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for substrate-catalyst interaction.
Solutions:
-
Acid Additive: To mitigate catalyst inhibition by the product amine, consider adding a stoichiometric amount of a weak acid like acetic acid or a stronger acid like HCl (as a solution in a solvent like dioxane or methanol) to the reaction mixture. The resulting ammonium salt of the product will have a reduced affinity for the catalyst surface.
-
Use a Fresh, High-Quality Catalyst: Always use a fresh batch of Pd/C from a reputable supplier. If you suspect catalyst deactivation, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).
-
Increase Hydrogen Pressure: If the reaction is slow at atmospheric pressure, increasing the hydrogen pressure to 50 psi or higher can often improve the reaction rate and drive it to completion.
-
Ensure Vigorous Stirring: Use a stir bar and stir plate that provide sufficient agitation to keep the catalyst suspended and in constant contact with the substrate solution.
Q2: I'm observing side products. How can I improve the selectivity of the deprotection?
Answer: Side product formation is often a consequence of the reaction conditions being too harsh or not selective enough for your specific substrate.
-
N-Benzylation: Under conditions of insufficient hydrogen, the benzyl carbocation intermediate can be trapped by the newly formed amine, leading to an N-benzylated side product.
-
Over-reduction: While less common for the Cbz group itself, other functional groups in more complex derivatives could be susceptible to reduction.
Solutions:
-
Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity and avoids the need for pressurized hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. CTH can sometimes minimize N-benzylation by maintaining a constant, low concentration of the reducing agent.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of degradation products. Most Cbz deprotections proceed efficiently at room temperature.
Q3: Acid-catalyzed deprotection is leading to a complex mixture of products. What are the potential pitfalls?
Answer: While avoiding the issues of catalyst poisoning, acidic deprotection methods can introduce their own set of challenges, particularly with a substrate bearing hydroxyl and amino groups.
-
Formation of Stable Salts: The product will exist as a di-acid salt, which may have different solubility properties, complicating work-up and isolation.
-
Potential for Rearrangement or Elimination: The presence of a hydroxyl group beta to the piperidine nitrogen could potentially lead to side reactions under strongly acidic and harsh conditions, although this is less likely under standard Cbz cleavage conditions.
Solutions:
-
Choice of Acid: HBr in acetic acid is a common reagent for Cbz cleavage. However, for a substrate with a free amine, milder Lewis acid conditions might be more suitable. A combination of AlCl₃ in hexafluoroisopropanol (HFIP) has been reported to be effective and tolerate a range of functional groups.
-
Careful Work-up: After deprotection, a careful basification step is required to isolate the free diamine. This should be done at low temperatures to avoid any potential side reactions.
Frequently Asked Questions (FAQs)
What is the best starting point for the deprotection of this compound?
For a first attempt, catalytic transfer hydrogenation (CTH) is often a good choice. It is generally a mild, efficient, and safe method that avoids the use of pressurized hydrogen. A typical starting point would be:
-
Substrate: this compound
-
Catalyst: 10% Pd/C (10 mol%)
-
Hydrogen Donor: Ammonium formate (5 equivalents)
-
Solvent: Methanol or Ethanol
-
Temperature: Room temperature
Monitor the reaction by TLC or LC-MS. If the reaction is slow or incomplete, you can then move to troubleshooting with increased catalyst loading, a different hydrogen donor, or switching to standard hydrogenation under pressure.
How do I monitor the progress of the reaction?
The deprotection can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The Cbz-protected starting material is significantly less polar than the deprotected product. You should see the disappearance of the starting material spot and the appearance of a new, more polar spot (often staying at the baseline in many solvent systems). A common eluent system to try is dichloromethane/methanol with a small amount of ammonium hydroxide.
-
LC-MS: This is the most reliable method. You will observe the disappearance of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.
Are there any orthogonal deprotection strategies if my molecule has other protecting groups?
Yes, the Cbz group is orthogonal to several other common protecting groups, which is one of its key advantages.
-
Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and stable to the conditions of catalytic hydrogenation. This allows for the selective removal of the Cbz group in the presence of a Boc group.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and generally stable to catalytic hydrogenation and mild acidic conditions used for Cbz removal.
This orthogonality is critical in multi-step syntheses where selective deprotection is required.
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Potential Issues with this compound |
| Catalytic Hydrogenation | H₂ (1 atm - 50+ psi), 10% Pd/C, MeOH or EtOH | Clean byproducts (toluene, CO₂), generally mild. | Catalyst poisoning by the 4-amino group, slow reaction rate. |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate, formic acid, or cyclohexene, 10% Pd/C, MeOH or EtOH | Avoids pressurized H₂, often good selectivity. | Can still be susceptible to catalyst inhibition, may require optimization of the hydrogen donor. |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation. | Formation of di-acid salt can complicate workup, potential for side reactions with the hydroxyl group under harsh conditions. |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Milder than strong Brønsted acids, good functional group tolerance. | Requires specific solvent (HFIP), workup can be more involved. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add ammonium formate (5.0 equiv) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization or chromatography if necessary.
Protocol 2: Standard Catalytic Hydrogenation
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., MeOH, EtOH, or Ethyl Acetate).
-
Catalyst Addition: Add 10% Pd/C (0.1 equiv) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere (using a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures). It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Protocol 3: Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add a 33% solution of HBr in acetic acid to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether. The resulting hydrobromide salt can be collected by filtration. To obtain the free base, dissolve the salt in water, cool in an ice bath, and carefully add a base (e.g., NaOH or K₂CO₃) until the pH is >10. Then extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Visualizing the Deprotection and Troubleshooting
Cbz Deprotection Mechanism via Hydrogenolysis
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Troubleshooting Workflow for Incomplete Hydrogenation
Technical Support Center: Scaling Up the Synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine
Welcome to the technical support center for the synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral building block. We will address common challenges and provide practical, evidence-based solutions to ensure a robust and reproducible synthetic process.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis.
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: A prevalent and effective route involves the stereoselective reduction of a protected 3-piperidone, followed by the introduction of the amino group. The key steps are:
-
N-protection: The piperidine nitrogen is protected, commonly with a carboxybenzyl (Cbz) group.
-
Ketone Reduction: The ketone at the 3-position is reduced to a hydroxyl group. This step is crucial for establishing the desired stereochemistry.
-
Introduction of the Amino Group: This is often achieved through a sequence involving activation of the hydroxyl group and subsequent nucleophilic substitution with an amino-containing nucleophile.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up presents several challenges, including:
-
Stereocontrol: Maintaining high diastereoselectivity and enantioselectivity at the C3 and C4 positions can be difficult on a larger scale.
-
Purification: The polarity of the final product and intermediates can make purification by chromatography challenging and costly at scale. Crystallization is often the preferred method.
-
Reagent Handling and Safety: Some reagents used in the synthesis may be hazardous or require specific handling procedures, which become more complex at larger scales.
-
Side Reactions: Increased reaction volumes and longer reaction times can lead to a higher prevalence of side reactions, impacting yield and purity.
Q3: How critical is the choice of the nitrogen protecting group?
A3: The choice of the nitrogen protecting group is critical for the success of the synthesis. The carboxybenzyl (Cbz) group is frequently used due to its stability under a range of reaction conditions and its relatively straightforward removal by catalytic hydrogenation.[1][2][3] The Cbz group's steric and electronic properties can also influence the stereochemical outcome of subsequent reactions.
Q4: What are the key safety precautions to consider?
A4: Safety is paramount. Key precautions include:
-
Reagent Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle all chemicals in a well-ventilated fume hood.
-
Hydrogenation: When removing the Cbz group via catalytic hydrogenation, use appropriate equipment and procedures to handle hydrogen gas safely.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
II. Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield in the Ketone Reduction Step
Symptoms:
-
Incomplete conversion of the N-Cbz-3-piperidone starting material.
-
Formation of multiple side products observed by TLC or LC-MS.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inactive Reducing Agent | Use a freshly opened or properly stored bottle of the reducing agent (e.g., NaBH₄, L-Selectride®). | Reducing agents can degrade upon exposure to moisture and air, leading to decreased reactivity. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. For many reductions, low temperatures (e.g., -78 °C to 0 °C) are crucial to minimize side reactions. | Higher temperatures can lead to over-reduction or other undesired side reactions, reducing the yield of the desired alcohol.[5] |
| Incorrect Stoichiometry | Accurately determine the molar equivalents of the reducing agent. A slight excess is often necessary to ensure complete conversion. | Insufficient reducing agent will result in incomplete reaction, while a large excess can lead to difficulties in quenching and purification. |
Experimental Protocol: Stereoselective Ketone Reduction
-
Dissolve N-Cbz-3-piperidone in a suitable anhydrous solvent (e.g., THF, MeOH) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add the reducing agent (e.g., NaBH₄ as a solid or L-Selectride® as a solution) portion-wise, monitoring the internal temperature.
-
Stir the reaction mixture at the same temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl).
-
Proceed with the work-up and purification.
Problem 2: Poor Stereoselectivity in the Formation of the 3-hydroxy-4-amino Moiety
Symptoms:
-
Formation of multiple diastereomers, as indicated by ¹H NMR or chiral HPLC analysis.
-
Difficulty in separating the desired diastereomer from the others.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Non-optimal Reaction Conditions | Screen different solvents, temperatures, and reaction times to optimize the stereochemical outcome. | The reaction pathway and transition state energies can be highly sensitive to the reaction environment, thus influencing the stereoselectivity.[6] |
| Incorrect Choice of Reagents | For epoxide ring-opening reactions, the choice of nucleophile and catalyst can significantly impact regioselectivity and stereoselectivity.[7][8][9] | The mechanism of epoxide opening (SN1 vs. SN2) is influenced by the reaction conditions and the nature of the epoxide and nucleophile.[10] |
| Epimerization | If the stereocenter at C3 is prone to epimerization, use milder reaction conditions and minimize reaction times. | Basic or acidic conditions can lead to the loss of stereochemical integrity at labile centers. |
Visualization of a Key Synthetic Step: Epoxide Ring Opening
Caption: A common synthetic route to the target molecule involves the ring-opening of an epoxide intermediate.
Problem 3: Difficulties in Cbz-Deprotection
Symptoms:
-
Incomplete removal of the Cbz protecting group.
-
Decomposition of the product during deprotection.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Catalyst Poisoning | Ensure the substrate is free of catalyst poisons such as sulfur-containing compounds. Use a fresh batch of high-quality catalyst (e.g., Pd/C). | Catalyst poisons can deactivate the palladium catalyst, preventing the hydrogenation from proceeding to completion.[11] |
| Inefficient Hydrogen Transfer | Increase the hydrogen pressure or use a more efficient hydrogen source (e.g., ammonium formate in transfer hydrogenation). | Adequate hydrogen availability at the catalyst surface is crucial for the reaction to proceed at a reasonable rate. |
| Product Instability | If the deprotected amine is unstable, consider isolating it as a salt (e.g., hydrochloride or acetate) to improve its stability and handling. | The free amine may be susceptible to oxidation or other degradation pathways, while the salt form is generally more stable.[5] |
Visualization of Troubleshooting Cbz-Deprotection
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rroij.com [rroij.com]
- 9. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Preventing racemization during 4-Amino-1-Cbz-3-hydroxypiperidine synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
For researchers and drug development professionals, the synthesis of chiral piperidine derivatives like 4-Amino-1-Cbz-3-hydroxypiperidine is a critical step in the development of novel therapeutics.[1][2] Maintaining the desired stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of racemization during this synthesis.
Troubleshooting Guide: Minimizing Epimerization and Racemization
This section addresses specific issues that can arise during the synthesis, leading to a loss of stereochemical purity.
Issue 1: Significant Racemization Detected in the Final Product
Symptoms: Chiral HPLC or NMR analysis of the final this compound shows a mixture of diastereomers or enantiomers, indicating a loss of stereochemical control at C3 or C4.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Elevated temperatures or the use of strong acids or bases can promote epimerization, particularly at stereocenters adjacent to activating groups.[3]
-
Mechanism: Abstraction of a proton at a chiral center by a base, or protonation of a nearby functional group by an acid, can lead to the formation of a planar intermediate (e.g., an enolate or enol), which can then be re-protonated from either face, resulting in a mixture of stereoisomers.
-
Recommendation: Carefully control the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the heat. When acidic or basic reagents are necessary, opt for milder options. For instance, use a sterically hindered, weaker base like 2,4,6-collidine instead of stronger, less hindered bases if racemization is an issue.[4]
-
-
Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of intermediates that are prone to racemization.[3]
-
Recommendation: Screen a variety of solvents. Aprotic solvents are often preferred as they are less likely to stabilize charged intermediates that can lead to racemization.
-
-
Prolonged Reaction or Work-up Times: Extended exposure to even mildly acidic or basic conditions during the reaction or subsequent work-up can lead to racemization.[3]
-
Recommendation: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times. During work-up, neutralize the reaction mixture promptly and minimize the time the product is in contact with acidic or basic aqueous solutions.
-
Issue 2: Racemization Occurring During a Specific Transformation (e.g., Amine Introduction or Hydroxyl Group Modification)
Symptoms: The starting material has high enantiomeric purity, but significant racemization is observed after a particular synthetic step.
Potential Causes & Solutions:
-
Protecting Group Strategy: The choice of protecting groups for the amine and hydroxyl functionalities is crucial for maintaining stereochemical integrity.[5][6]
-
Mechanism: The electronic and steric properties of protecting groups can influence the acidity of adjacent protons. Electron-withdrawing groups can increase the acidity of a proton at a chiral center, making it more susceptible to deprotonation and racemization.[3] Conversely, bulky protecting groups can sterically hinder the approach of reagents that might cause racemization.[3]
-
Recommendation: The Carbamate (Cbz) group on the piperidine nitrogen is a urethane-type protecting group known to reduce the potential for racemization in amino acid chemistry.[3] For the amino group being introduced, consider using a protecting group that is stable under the reaction conditions and can be removed orthogonally to the Cbz group. The choice will depend on the specific synthetic route.
-
-
Reagent Selection for Amine Introduction: The method of introducing the amino group can significantly impact stereochemical outcomes.
-
Recommendation: Explore stereoselective methods for amine introduction. For example, reductive amination of a corresponding ketone precursor can be achieved with high stereocontrol using appropriate chiral catalysts or auxiliaries. Biocatalytic approaches, such as using transaminases, can also offer excellent enantioselectivity under mild conditions.[7][8][9]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of racemization in the synthesis of this compound.
Q1: At which stages of the synthesis is racemization most likely to occur?
A1: Racemization is most probable during steps that involve:
-
Harsh reaction conditions: High temperatures, strong acids, or strong bases.[3]
-
Activation of adjacent functional groups: For example, activation of a carboxylic acid for amide bond formation can lead to racemization of the adjacent chiral center.[10]
-
Work-up and purification: Prolonged exposure to acidic or basic conditions during extraction or chromatography on acidic supports like silica gel can cause epimerization of sensitive compounds.[3]
Q2: How can the choice of base impact racemization?
A2: The strength and steric hindrance of the base are critical factors. Stronger, less sterically hindered bases are more likely to deprotonate a proton at a chiral center, leading to racemization.[4][10] It is often beneficial to use a weaker, more sterically hindered base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA), especially when dealing with sensitive substrates.[4][10]
Q3: Can protecting groups really prevent racemization?
A3: Yes, a well-chosen protecting group strategy is a cornerstone of stereocontrolled synthesis.[5][6]
-
Steric Hindrance: Bulky protecting groups can physically block access to the chiral center, preventing reagents from causing epimerization.[3]
-
Electronic Effects: Protecting groups can alter the electronic environment around the chiral center. Urethane-based protecting groups like Cbz are known to be effective at preventing racemization in amino acid chemistry due to their electronic properties.[3]
Q4: Are there any analytical techniques to quantify the extent of racemization?
A4: Yes, several techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum, allowing for their quantification.
-
Polarimetry: While this technique can indicate the presence of a single enantiomer (optical activity), it is not ideal for accurately quantifying mixtures of enantiomers.
Q5: Are there alternative synthetic strategies that are inherently less prone to racemization?
A5: Yes, several modern synthetic approaches prioritize stereocontrol:
-
Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions can directly generate the desired stereoisomer with high enantiomeric excess.[11]
-
Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, can provide exceptional stereoselectivity under mild, aqueous conditions, minimizing the risk of racemization.[8][9][12][13]
-
Substrate-Controlled Synthesis: Utilizing starting materials with pre-existing stereocenters to direct the formation of new stereocenters can be a powerful strategy.[11]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Racemization by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., isopropanol/hexane mixture).
-
Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for separating piperidine derivatives or similar amino alcohols. Common examples include columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Method Development: Develop an isocratic or gradient elution method using a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength. The retention times of the different stereoisomers will vary, allowing for their separation and quantification based on peak area.
Diagrams
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in 4-Amino-1-Cbz-3-hydroxypiperidine Reactions
Welcome to the technical support guide for 4-Amino-1-Cbz-3-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts encountered during reactions with this versatile building block. As a key intermediate in medicinal chemistry, understanding its reactivity and potential side reactions is crucial for optimizing synthetic routes and ensuring the purity of target compounds.[1]
This guide provides in-depth, question-and-answer-based troubleshooting sections, detailed analytical protocols, and mechanistic explanations grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Cbz deprotection via catalytic hydrogenation and see a new, less polar spot on my TLC. What is it likely to be?
This is a frequently observed issue, particularly when using ethanol or methanol as the solvent for hydrogenation with a palladium catalyst (Pd/C). The most probable byproduct is the N-ethylated or N-methylated piperidine.
-
Causality: Palladium catalysts can oxidize alcoholic solvents to their corresponding aldehydes (e.g., ethanol to acetaldehyde).[2][3] The newly deprotected, highly reactive secondary amine on the piperidine ring then undergoes a reductive amination with this in-situ generated aldehyde, leading to the N-alkylated byproduct.[2][3] This side reaction can be surprisingly efficient, with byproduct formation observed in as little as three hours.[2]
-
Mitigation:
-
Switch to a non-alcoholic solvent like THF, ethyl acetate, or dioxane for the hydrogenation.
-
If an alcohol must be used for solubility, minimize the reaction time and temperature.
-
Consider alternative deprotection methods such as using HBr in acetic acid or transfer hydrogenation with a different hydrogen donor.
-
Q2: My LC-MS shows a peak with a mass of [M-18]. What side reaction could cause this?
A mass loss of 18 Da strongly suggests the elimination of water. This leads to the formation of an unsaturated byproduct, specifically an enamine or a related tetrahydropyridine derivative.
-
Causality: The 3-hydroxyl group is susceptible to elimination, especially under acidic or basic conditions at elevated temperatures. The reaction is driven by the formation of a conjugated system. This can occur as a side reaction during Cbz-deprotection with strong acids or in subsequent steps that require heat.
-
Identification: The unsaturated product will be significantly less polar than the starting material on TLC and reverse-phase HPLC. Its structure can be confirmed by ¹H NMR, looking for the appearance of new olefinic proton signals.
Q3: I am trying to acylate the 4-amino group, but my yield is low and I see multiple product spots. What's happening?
The this compound molecule has two nucleophilic sites available for acylation: the primary amine at C4 and the secondary alcohol at C3. A third site, the piperidine nitrogen, becomes available after Cbz removal.
-
Causality: While the 4-amino group is generally more nucleophilic than the 3-hydroxyl group, competitive O-acylation can occur, especially if a strong base and a highly reactive acylating agent are used. This can lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products. If the Cbz group is unintentionally cleaved, acylation at the piperidine nitrogen can also occur.
-
Mitigation:
-
Control Stoichiometry: Use precisely one equivalent of the acylating agent.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
-
Protecting Groups: For maximum selectivity, consider protecting the 3-hydroxyl group with a labile protecting group (e.g., TBS) before performing the N-acylation.
-
Troubleshooting Guide 1: Identification of N-Alkylation Byproduct during Hydrogenation
This guide details the workflow for identifying an N-alkylated byproduct formed during Cbz deprotection.
Workflow for Identification
Caption: Troubleshooting workflow for N-alkylation.
Mechanism of N-Ethylation
Caption: Mechanism of N-ethylation during hydrogenation.
Analytical Characterization Protocol
Objective: To confirm the identity of the N-alkylated byproduct.
-
LC-MS Analysis:
-
Dissolve a crude sample in a suitable solvent (e.g., Methanol/Water).
-
Inject onto a C18 reverse-phase column.
-
Expected Result: The N-alkylated product will be less polar and thus have a longer retention time than the desired deprotected amine. The mass will correspond to the addition of 14 Da (CH₂) for methylation or 28 Da (C₂H₄) for ethylation.
-
-
¹H NMR Spectroscopy:
-
Isolate a small fraction of the byproduct via preparative TLC or flash chromatography if possible. If not, analyze the crude mixture.
-
Dissolve in CDCl₃ or D₂O.
-
Expected Result (for N-ethylation): Look for a new quartet around 2.5 ppm (2H, -NCH₂CH₃) and a new triplet around 1.1 ppm (3H, -NCH₂CH₃), which are characteristic signals for an N-ethyl group.[2]
-
| Byproduct | Molecular Weight Change | Key ¹H NMR Signals (approx. ppm) |
| N-Methylated Piperidine | +14.02 Da | Singlet, ~2.2-2.4 ppm (3H) |
| N-Ethylated Piperidine | +28.03 Da | Quartet, ~2.5 ppm (2H); Triplet, ~1.1 ppm (3H) |
Troubleshooting Guide 2: Characterization of Elimination and Acylation Byproducts
This guide provides strategies for identifying byproducts from elimination or multi-site acylation reactions.
Proposed Protocol: Derivatization for HPLC Analysis
For aminopiperidines that lack a strong UV chromophore, derivatization can greatly enhance detection sensitivity by HPLC-UV. This is also useful for confirming the presence of free amine groups in byproducts.[4]
Objective: To derivatize amine-containing species with benzoyl chloride for HPLC-UV analysis.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the crude reaction mixture into a vial.
-
Dissolve in 1 mL of an appropriate organic solvent like dichloromethane or toluene.[4]
-
-
Derivatization Reaction:
-
Add a suitable base (e.g., triethylamine, 2-3 equivalents).
-
Add an excess of benzoyl chloride (e.g., 4 equivalents) dropwise while stirring at room temperature.[4]
-
Monitor the reaction by TLC until the starting amine spot has disappeared.
-
-
Work-up & Analysis:
-
Quench the reaction with a small amount of water or saturated sodium bicarbonate solution.
-
Extract the organic layer, dry it with Na₂SO₄, and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase.
-
Analyze using a reverse-phase HPLC system with UV detection (e.g., at 230 nm or 254 nm).
-
Interpretation of Results:
-
Desired Product: Will show a single peak corresponding to the di-benzoylated derivative (one on the 4-amino group, one on the deprotected piperidine nitrogen).
-
O-Acylation Byproduct: If an O-acylation byproduct was present, you would see a peak corresponding to a tri-benzoylated species (N4, N1, and O3 acylation).
-
Elimination Byproduct: The elimination product, lacking the hydroxyl group but retaining the amines, will show a di-benzoylated peak at a different retention time.
References
- 1. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Synthesis of Privileged Scaffolds: A Comparative Guide to 4-Amino-1-Cbz-3-hydroxypiperidine and trans-4-Amino-1-Boc-3-hydroxypiperidine
For researchers, scientists, and drug development professionals, the selection of building blocks and synthetic routes is a critical determinant of project timelines and success. The 4-amino-3-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, notably as a key structural motif in a range of therapeutics, including Janus kinase (JAK) inhibitors. The strategic choice of a nitrogen protecting group on this scaffold profoundly influences its reactivity, stability, and compatibility with subsequent synthetic transformations. This guide provides an in-depth, objective comparison of two commonly employed variants: 4-Amino-1-Cbz-3-hydroxypiperidine and trans-4-Amino-1-Boc-3-hydroxypiperidine, supported by experimental insights to inform rational decision-making in complex synthetic campaigns.
The core difference between these two vital reagents lies in the nature of their N-protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. This distinction dictates the deprotection strategy, thereby defining their utility in orthogonal synthetic schemes where selective deprotection is paramount.
Physicochemical and Reactivity Profiles: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of these building blocks is essential for their effective application. While both compounds share the same core piperidine structure, the Cbz and Boc groups impart distinct characteristics.
| Property | This compound | trans-4-Amino-1-Boc-3-hydroxypiperidine |
| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 250.29 g/mol | 216.28 g/mol |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Strong Acid (e.g., TFA, HCl) |
| Key Advantage | Orthogonal to acid- and base-labile groups | Robust, high-yielding protection; volatile byproducts upon deprotection |
| Primary Disadvantage | Incompatible with reducible functional groups (e.g., alkenes, alkynes) | Harsh acidic deprotection can damage sensitive substrates |
The Cbz group, typically removed under mild, neutral conditions via catalytic hydrogenolysis, offers excellent orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2] This makes this compound a preferred intermediate in multi-step syntheses where other protecting groups are present that would be cleaved by strong acids.[1]
Conversely, the Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The byproducts of Boc deprotection are typically volatile (isobutylene and carbon dioxide), which can simplify purification. trans-4-Amino-1-Boc-3-hydroxypiperidine is a valuable building block in synthetic routes where acid-mediated deprotection is compatible with other functional groups in the molecule.[4]
Strategic Application in Synthesis: A Tale of Two Protecting Groups
The choice between the Cbz- and Boc-protected 4-amino-3-hydroxypiperidine hinges on the overall synthetic strategy, particularly the need for orthogonal deprotection.
Caption: Comparative synthetic workflows for Cbz- and Boc-protected piperidines.
Experimental Protocols: A Practical Guide
The following protocols provide standardized procedures for the deprotection of the Cbz and Boc groups from the respective 4-amino-3-hydroxypiperidine derivatives.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis
This procedure outlines the removal of the Cbz group to yield the free piperidine nitrogen.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected piperidine in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4-amino-3-hydroxypiperidine. The byproducts, toluene and carbon dioxide, are volatile and readily removed.[5]
Protocol 2: Deprotection of trans-4-Amino-1-Boc-3-hydroxypiperidine via Acidolysis
This protocol describes the removal of the Boc group using strong acid.
Materials:
-
trans-4-Amino-1-Boc-3-hydroxypiperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected piperidine in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v) or an equivalent amount of HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature. Deprotection is usually complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected trans-4-amino-3-hydroxypiperidine.[3]
Mechanistic Insights into Deprotection
A clear understanding of the deprotection mechanisms is crucial for anticipating potential side reactions and optimizing reaction conditions.
Caption: Deprotection mechanisms for Cbz and Boc groups.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and trans-4-Amino-1-Boc-3-hydroxypiperidine is a strategic decision that should be made based on the specific requirements of the synthetic route.
-
Choose this compound when:
-
Orthogonality to acid- or base-labile protecting groups is required.
-
Mild, neutral deprotection conditions are necessary to preserve sensitive functional groups.
-
-
Choose trans-4-Amino-1-Boc-3-hydroxypiperidine when:
-
The substrate is stable to strong acidic conditions.
-
A robust and high-yielding protection strategy with simple byproduct removal is desired.
-
By carefully considering the factors outlined in this guide, researchers can confidently select the optimal building block to streamline their synthetic efforts, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance†,10.1039/C2OB25411E – 960化工网 [m.chem960.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Efficacy of 4-Amino-1-Cbz-3-hydroxypiperidine Derivatives in Biological Assays: A Comparative Guide
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its inherent conformational flexibility and the ability to be readily functionalized at multiple positions make it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet highly promising subclass: 4-Amino-1-Cbz-3-hydroxypiperidine derivatives. The presence of the 4-amino and 3-hydroxy groups offers key hydrogen bonding opportunities, crucial for molecular recognition at biological targets, while the N-Cbz (benzyloxycarbonyl) protecting group provides a synthetically tractable handle for further elaboration and can influence the physicochemical properties of the final compounds.
This technical guide provides a comparative framework for researchers and drug development professionals to assess the biological efficacy of novel derivatives based on this scaffold. We will delve into the synthetic rationale, present detailed protocols for key biological assays, and offer a structure for the systematic comparison of their performance.
The Strategic Importance of the this compound Scaffold
The strategic selection of the this compound core is underpinned by several key considerations in medicinal chemistry:
-
Stereochemical Complexity and Target Specificity: The adjacent amino and hydroxyl groups at the 3 and 4 positions create chiral centers. The specific stereochemistry of these groups can be critical for achieving selective and potent interactions with biological targets, a principle demonstrated in the synthesis of chiral 4-amino-3-hydroxy piperidines.
-
Hydrogen Bonding Capabilities: The amino and hydroxyl moieties are excellent hydrogen bond donors and acceptors. This allows for strong and specific interactions with the active sites of enzymes, such as kinases, or the binding pockets of receptors.
-
Synthetic Tractability: The Cbz group is a well-established protecting group for amines, offering stability under a range of reaction conditions while allowing for facile deprotection when required. This enables the selective modification of other parts of the molecule. The synthesis of related N-protected piperidine scaffolds is a common practice in the development of kinase inhibitors.
-
Diverse Biological Potential: Substituted piperidines have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, and central nervous system effects. This suggests that derivatives of the this compound scaffold could be tailored to target a variety of disease-related proteins.
Comparative Efficacy in Biological Assays: A Framework for Evaluation
To systematically evaluate the biological potential of novel this compound derivatives, a panel of well-defined biological assays is essential. Below, we present a framework for comparing the efficacy of a hypothetical series of these compounds (designated as PD-1 to PD-4 ) across three common therapeutic areas: oncology, infectious diseases, and neuroscience.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell Viability (MTT Assay) IC50 (µM) |
| PD-1 | Kinase A | 50 | MCF-7 (Breast) | 5.2 |
| PD-2 | Kinase A | 150 | MCF-7 (Breast) | 15.8 |
| PD-3 | Kinase B | 25 | A549 (Lung) | 2.1 |
| PD-4 | Kinase B | 80 | A549 (Lung) | 9.7 |
| Reference | Staurosporine | 10 | MCF-7 / A549 | 0.5 / 0.8 |
Note: Data presented is hypothetical and for illustrative purposes. Actual values will be dependent on the specific derivatives and assay conditions.
Table 2: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungal) MIC (µg/mL) |
| PD-5 | 8 | 64 | 16 |
| PD-6 | 4 | 32 | 8 |
| PD-7 | >128 | >128 | 64 |
| PD-8 | 16 | >128 | 32 |
| Reference | Vancomycin / Ciprofloxacin / Fluconazole | 1 / 0.5 / 2 | 1 / 0.5 / 2 |
Note: MIC (Minimum Inhibitory Concentration). Data is hypothetical.
Table 3: Comparative Receptor Binding Affinity of this compound Derivatives
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) |
| PD-9 | Histamine H3 Receptor | 25 | 50 (Antagonist) |
| PD-10 | Histamine H3 Receptor | 10 | 22 (Antagonist) |
| PD-11 | Dopamine Transporter | 150 | >1000 |
| PD-12 | Dopamine Transporter | 85 | 250 (Inhibitor) |
| Reference | Thioperamide (H3R) / GBR 12909 (DAT) | 5 / 15 | 10 / 30 |
Note: Ki (Inhibition Constant), EC50 (Half-maximal Effective Concentration). Data is hypothetical.
Key Experimental Protocols
The trustworthiness of comparative data hinges on robust and well-documented experimental methodologies. The following protocols provide a detailed guide for the synthesis of the core scaffold and its subsequent evaluation in key biological assays.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general procedure for the N-protection of a 4-amino-3-hydroxypiperidine precursor, a crucial step in generating the target scaffold.
Objective: To synthesize N-benzyloxycarbonyl (Cbz) protected 4-amino-3-hydroxypiperidine derivatives.
Materials:
-
4-amino-3-hydroxypiperidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Suspend 4-amino-3-hydroxypiperidine hydrochloride (1.0 eq) in dichloromethane (10 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension and stir for 10 minutes.
-
Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.
Causality Behind Experimental Choices:
-
The use of triethylamine is crucial to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the reaction, thus enabling the nucleophilic attack of the piperidine nitrogen on the benzyl chloroformate.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize side product formation.
-
Aqueous workup with sodium bicarbonate removes any unreacted acid chloride and acidic byproducts.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for N-Cbz protection.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of test compounds against a specific protein kinase.
Objective: To determine the IC50 value of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for the specific kinase)
-
Peptide substrate (e.g., fluorescently labeled)
-
Test compounds (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the kinase and substrate solution in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for a typical kinase inhibition assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.
Objective: To determine the MIC of this compound derivatives against bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Antimicrobial Susceptibility Testing Workflow:
Caption: Workflow for broth microdilution MIC assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the discovery of novel bioactive molecules. The systematic evaluation of derivatives using the standardized assays outlined in this guide will enable a clear understanding of their structure-activity relationships. By correlating the modifications of the piperidine ring and its substituents with their biological activity, researchers can rationally design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future work should focus on exploring a diverse range of substitutions on this scaffold and evaluating them against a broad panel of biological targets to unlock their full therapeutic potential.
References
A Technical Guide to the Structure-Activity Relationship of 4-Amino-1-Cbz-3-hydroxypiperidine Analogs as Dipeptidyl Peptidase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a prominent class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subset of these compounds: 4-Amino-1-Cbz-3-hydroxypiperidine analogs. By systematically exploring the impact of stereochemistry and substitutions, we aim to provide a comprehensive resource for the rational design of novel and potent DPP-IV inhibitors.
The this compound Scaffold: A Privileged Core
The 4-aminopiperidine core serves as a crucial anchor for binding to the active site of the DPP-IV enzyme. The primary amino group is known to form key interactions with the S2 subsite of the enzyme. The carbobenzyloxy (Cbz) protecting group at the 1-position of the piperidine ring offers a synthetically versatile handle for modifications and can influence the overall lipophilicity and pharmacokinetic properties of the analogs. The introduction of a hydroxyl group at the 3-position provides an additional point for hydrogen bonding interactions and introduces stereochemical complexity that can be exploited for enhanced potency and selectivity.
General Synthetic Strategies
The synthesis of this compound analogs typically commences from commercially available starting materials, such as 1-Cbz-4-piperidone. A common synthetic route involves the introduction of the amino and hydroxyl functionalities through a series of stereocontrolled reactions.
A representative synthetic workflow is outlined below:
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Amino-1-Cbz-3-hydroxypiperidine for Pharmaceutical Research and Development
Introduction: The Strategic Importance of the 4-Amino-3-hydroxypiperidine Scaffold
The 3,4-disubstituted piperidine motif, specifically the 4-amino-3-hydroxypiperidine core, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups—a hydroxyl group capable of hydrogen bonding and a primary or secondary amine for salt formation or further derivatization. This structural arrangement is crucial for specific, high-affinity interactions with biological targets. Consequently, this scaffold is a cornerstone in the design of potent and selective therapeutic agents, most notably as a key intermediate for a range of kinase and protease inhibitors used in oncology and immunology.[1]
The synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine, a protected form of this core structure, presents significant chemical challenges. The primary difficulty lies in the stereocontrolled installation of two contiguous chiral centers on the piperidine ring. The relative (cis/trans) and absolute (R/S) stereochemistry of the amino and hydroxyl groups profoundly impacts the molecule's final conformation and, therefore, its biological activity.
This guide provides an in-depth comparison of several alternative synthetic strategies to access this valuable building block. We will move beyond simple procedural lists to analyze the underlying logic, mechanistic considerations, and practical trade-offs of each approach. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route based on their specific project goals, whether they be speed, scalability, stereochemical purity, or cost-effectiveness.
Strategic Analysis of Synthetic Pathways
We will dissect four distinct strategic approaches for the synthesis of this compound. Each strategy is evaluated based on its starting materials, method of stereocontrol, and overall efficiency.
Strategy 1: Synthesis from an Achiral Piperidone Precursor via Chemical Transformation
This "bottom-up" approach begins with a simple, commercially available piperidone and introduces the required functionality and stereochemistry through a sequence of chemical reactions. The key challenge is the stereoselective creation of the C3-hydroxyl and C4-amino groups.
A prominent route in this category starts from 1-Cbz-4-piperidone. It involves the formation of an α-amino ketone intermediate, which is then reduced. A common method to generate the α-amino ketone is through a Neber-like rearrangement of a ketoxime tosylate.
Causality and Experimental Choices:
-
Oximation: The initial reaction of 1-Cbz-4-piperidone with hydroxylamine hydrochloride forms the corresponding oxime. This step is straightforward and high-yielding.[2]
-
Activation & Rearrangement: The oxime's hydroxyl group is a poor leaving group. Therefore, it is activated, typically by tosylation. Treatment of the oxime tosylate with a base, such as sodium ethoxide, induces a rearrangement to form an azirine intermediate, which is subsequently hydrolyzed to yield the desired 1-Cbz-3-amino-4-piperidone.[2] This sequence is critical for installing the amino group adjacent to the carbonyl.
-
Stereoselective Reduction: The final and most critical step is the reduction of the ketone. The choice of reducing agent dictates the stereochemical outcome. A bulky reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) will typically approach from the less hindered equatorial face, leading to an axial alcohol (and thus a trans relationship between the amino and resulting hydroxyl group). Conversely, a smaller reducing agent like sodium borohydride may give mixtures or favor the formation of the equatorial alcohol (cis product), depending on the substrate and conditions.
Workflow: Strategy 1
References
A Senior Application Scientist's Guide to Chiral Piperidine Building Blocks in Drug Discovery
Introduction: The Enduring Significance of the Chiral Piperidine Scaffold
The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence is remarkable, appearing as a core structural motif in over a hundred commercially available drugs, spanning therapeutic areas from oncology and central nervous system disorders to infectious diseases.[3][4][5] The power of the piperidine scaffold lies in its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.[1][5]
However, the true potential of this scaffold is unlocked through stereochemistry. The introduction of one or more chiral centers transforms the flat, achiral piperidine into a sophisticated, three-dimensional building block. This chirality is not a mere synthetic curiosity; it is a critical determinant of a molecule's therapeutic profile. The strategic placement of stereocenters can profoundly influence a compound's physicochemical properties, biological activity, target selectivity, pharmacokinetic profile, and even reduce off-target toxicities like hERG channel inhibition.[6][7][8][9] Consequently, the efficient and stereoselective synthesis of chiral piperidines is a paramount objective for researchers in drug development.[10]
This guide provides a comparative analysis of different classes of chiral piperidine building blocks. We will move beyond a simple catalog of structures to dissect the causality behind synthetic choices, evaluate the performance of various synthons with supporting data, and provide detailed experimental protocols to bridge theory and practice.
Part 1: The C2-Substituted Piperidine - A Classic Challenge
The 2-substituted piperidine is a privileged scaffold found in numerous alkaloids and pharmaceuticals.[11] The primary synthetic challenge lies in the stereoselective installation of the substituent at the C2 position. Here, we compare several foundational and modern approaches using the synthesis of the hemlock alkaloid (+)-coniine as a practical benchmark.[11]
Comparative Analysis of C2-Synthons
The choice of a starting building block for 2-substituted piperidines is a critical decision balancing factors like commercial availability, cost, scalability, and the required level of stereocontrol.[11]
| Chiral Building Block / Method | General Strategy | Typical Overall Yield | Typical e.e. (%) | Key Advantages | Key Limitations |
| L-Pipecolic Acid | Chiral pool starting material. Requires reduction of the carboxylic acid and subsequent functionalization. | Moderate | >99% | Readily available and inexpensive enantiopure starting material. | Multi-step sequence to introduce C-C bonds at C2. |
| (S)-Piperidin-2-ylmethanol | Chiral pool synthon. The hydroxymethyl group serves as a handle for chain extension (e.g., oxidation then Wittig).[11] | Moderate to Good | >99% | Direct C2 functional handle, versatile for various C-C bond formations.[11] | May require protection/deprotection steps. |
| Chiral Auxiliary (e.g., Phenylglycinol) | An external chiral molecule guides the stereoselective addition to a piperidine precursor, followed by removal.[12] | Variable | 90-98% | High levels of stereocontrol are achievable for a wide range of substituents. | Stoichiometric use of the auxiliary, additional steps for attachment and removal. |
| Catalytic Asymmetric Synthesis (e.g., Pd-DAAA) | De novo construction of the chiral center on a pre-formed ring using a catalytic amount of a chiral ligand.[13] | Good to Excellent | 90-99% | Atom economical, highly convergent, broad substrate scope.[13] | Catalyst and ligand development can be complex; may not be cost-effective for all targets. |
Workflow Visualization: Synthesizing (+)-Coniine
The following diagram illustrates the conceptual differences in synthetic strategy for accessing a target like (+)-coniine from different chiral synthons.
Caption: Comparative workflows for (+)-coniine synthesis.
Featured Experimental Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)
This protocol describes the synthesis of an enantioenriched 2,2-disubstituted piperidine, a versatile building block for complex targets. The causality for high enantioselectivity lies in the chiral ligand, which creates a chiral pocket around the palladium center, dictating the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.[13]
Objective: To synthesize an enantioenriched 2,2-disubstituted piperidine.[13]
Materials:
-
Piperidin-3-one substrate (e.g., 7a from the source) (1.0 equiv)
-
Allyl enol carbonate substrate (e.g., 7q from the source) (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
(R,R)-ANDEN-phenyl Trost ligand (L1) (5.0 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (5.0 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
Add the piperidin-3-one substrate (1.0 equiv) and the allyl enol carbonate substrate (1.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral 2,2-disubstituted piperidine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 2: The 3-Substituted Piperidine - Overcoming Synthetic Hurdles
Synthesizing enantioenriched 3-substituted piperidines presents a distinct set of challenges, as direct functionalization is often less straightforward than at the 2- or 4-positions.[14][15] Historically, this required lengthy routes using stoichiometric chiral building blocks or resolution.[15] Modern catalytic methods, however, have revolutionized access to this important structural motif, which is present in drugs like Niraparib (an anticancer agent) and Preclamol (an antipsychotic agent).[14]
Modern Catalytic Strategies
Recent breakthroughs have focused on the asymmetric functionalization of pyridine derivatives, using the readily available aromatic core as a latent piperidine.
-
Dearomatization/Borylation: This two-stage process involves the partial reduction of a pyridine to a 1,2-dihydropyridine, which then undergoes a highly regio-, diastereo-, and enantioselective copper(I)-catalyzed protoborylation. The resulting 3-boryltetrahydropyridine is a versatile intermediate for further functionalization, as demonstrated in a concise synthesis of the antidepressant paroxetine.[16]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This elegant method directly cross-couples partially reduced pyridines with aryl, heteroaryl, or vinyl boronic acids.[14][15] A chiral rhodium catalyst ensures high enantioselectivity in the carbometalation step, providing direct access to 3-substituted tetrahydropyridines that can be easily reduced to the target piperidines.[14][15] This approach has been successfully applied to the formal synthesis of Niraparib and Preclamol.[15]
Workflow Visualization: Asymmetric Synthesis from Pyridine
This diagram outlines the general strategy of using pyridine as a starting point for chiral 3-substituted piperidines.
Caption: General strategy for C3-functionalization via dearomatization.
Featured Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine from a dihydropyridine intermediate.[14]
Causality Insight: The choice of the chiral diene ligand is paramount. It coordinates to the rhodium center, creating a C₂-symmetric chiral environment that controls the enantioselective insertion of the diene into the Rh-Aryl bond, thereby setting the absolute stereochemistry of the C3 position.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Chiral diene ligand (e.g., (R)-DTBM-Segphos) (5.2 mol%)
-
Potassium hydroxide (KOH) (3.0 equiv)
-
1,4-Dioxane and Water (solvent mixture)
Procedure:
-
In a glovebox, charge a vial with the arylboronic acid, [Rh(cod)Cl]₂, and the chiral ligand.
-
Add 1,4-dioxane, and stir for 10 minutes.
-
Add the phenyl pyridine-1(2H)-carboxylate, followed by an aqueous solution of KOH.
-
Seal the vial and heat the reaction at the specified temperature (e.g., 100 °C) for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the enantioenriched 3-aryl-tetrahydropyridine.
-
The resulting tetrahydropyridine can be hydrogenated (e.g., using Pd/C) and deprotected to afford the final 3-substituted piperidine.[15]
Part 3: Advanced Scaffolds - Polysubstituted Piperidines and Bioisosteres
As drug discovery targets become more complex, so too does the demand for more sophisticated, polysubstituted chiral piperidines and novel bioisosteres that can offer improved properties.
Constructing Polysubstituted Scaffolds
Methods that build the piperidine ring while simultaneously installing multiple stereocenters are highly valuable.
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful reaction brings together three components, such as an alkyne, an alkene, and an isocyanate, to rapidly construct a polysubstituted piperidine core.[17][18] Using a chiral rhodium catalyst allows for high enantioselectivity, and subsequent diastereoselective reductions can afford complex scaffolds with excellent stereocontrol.[17][18]
-
Biosynthesis-Inspired Mannich Reactions: Mimicking nature's strategy, stereoselective three-component reactions can assemble multi-substituted chiral piperidines from simple precursors.[19] For example, a vinylogous Mannich reaction can yield a chiral dihydropyridinone, which serves as a versatile intermediate for a variety of natural alkaloids.[19]
Emerging Trend: Piperidine Bioisosteres
While the piperidine ring is highly effective, it can be susceptible to metabolic degradation, often at the carbon atoms adjacent to the nitrogen.[20] This has driven the development of bioisosteres—structurally distinct groups that retain the key physicochemical and conformational properties of the original scaffold.
One promising class is the azaspiro[3.3]heptanes . These rigid, spirocyclic systems mimic the three-dimensional shape and nitrogen basicity of piperidines but can offer improved metabolic stability and solubility, while also presenting substitution vectors into new chemical space.[20][21][22][23]
Caption: Piperidine and its azaspiro[3.3]heptane bioisostere.
Conclusion: A Strategic Approach to Building Block Selection
The selection of a chiral piperidine building block is a strategic decision that reverberates through the entire drug discovery and development process. For simple, C2-substituted targets where enantiopure starting materials are available, chiral pool approaches remain highly relevant. For more complex substitution patterns or when exploring novel chemical space, modern catalytic asymmetric methods provide unparalleled flexibility and efficiency. The dearomatization of pyridines has emerged as a particularly powerful and convergent strategy for accessing previously challenging 3-substituted piperidines. Finally, an awareness of emerging trends, such as the use of novel bioisosteres, allows researchers to proactively address potential metabolic liabilities and expand the intellectual property landscape. By understanding the causal principles behind each synthetic approach and leveraging the comparative data available, scientists can make informed decisions to accelerate the design and synthesis of the next generation of piperidine-containing therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 20. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 22. enamine.net [enamine.net]
- 23. researchgate.net [researchgate.net]
Cost-effectiveness of 4-Amino-1-Cbz-3-hydroxypiperidine synthesis routes
An In-Depth Guide to the Cost-Effective Synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine for Pharmaceutical Research and Development
The 4-amino-3-hydroxypiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial chiral building block for a multitude of therapeutic agents. Its stereochemical complexity, featuring two adjacent chiral centers, presents both a synthetic challenge and an opportunity for precise molecular design. The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen renders it a stable, versatile intermediate for further elaboration in drug development pipelines.
This guide provides a comparative analysis of the most prevalent synthetic routes to this compound, with a primary focus on cost-effectiveness, scalability, and stereochemical control. For researchers and drug development professionals, selecting an optimal synthetic strategy is paramount, directly impacting project timelines, development costs, and the overall feasibility of large-scale production. We will dissect each route, explaining the causality behind experimental choices and providing supporting data to guide your decision-making process.
Comparative Overview of Synthetic Strategies
The synthesis of this key intermediate can be broadly categorized into four main strategies: resolution of racemic mixtures, chiral pool synthesis, asymmetric synthesis, and biocatalytic methods. Each approach carries a distinct profile of advantages and disadvantages concerning cost, yield, and operational complexity.
Table 1: High-Level Comparison of Synthesis Routes
| Strategy | Typical Starting Material(s) | Key Advantages | Key Disadvantages | Typical Overall Yield | Cost-Effectiveness Rating |
| Route 1: Classical Resolution | N-Boc-3-piperidone | Straightforward initial synthesis | Max. 50% theoretical yield, costly resolving agents, additional process steps | < 50% | Low to Medium |
| Route 2: Chiral Pool Synthesis | L-Glutamic Acid | High enantiopurity from start | Multiple linear steps can lower overall yield | 40-55% | Medium |
| Route 3: Asymmetric Hydrogenation | 3-Hydroxypyridine | High enantioselectivity, potentially fewer steps | Expensive and proprietary catalysts (Rh, Ru), high-pressure equipment needed | ~42% (for resolved intermediate)[1] | Medium to High (scale-dependent) |
| Route 4: Biocatalytic Reduction | N-Boc-3-piperidone | High enantioselectivity (>99%), high yield (90-95%), environmentally friendly, mild conditions | Requires specific enzymes (ketoreductases), initial screening and optimization | >90%[2] | High |
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent approaches to obtaining the target this compound scaffold.
Caption: Divergent strategies for the synthesis of the target piperidine intermediate.
Route 1: The Classical Approach - Racemic Synthesis and Resolution
This traditional method involves the synthesis of a racemic mixture of a key intermediate, followed by separation using a chiral resolving agent. While seemingly straightforward, this route is inherently inefficient.
Causality and Experimental Choices: The synthesis often begins with the reduction of a protected piperidone, such as N-Boc-3-piperidone, using an achiral reducing agent like sodium borohydride. This produces a racemic mixture of the corresponding alcohol. The subsequent resolution with a chiral acid, such as L-camphorsulfonic acid, forms diastereomeric salts that can be separated by crystallization. The fundamental drawback is the theoretical maximum yield of 50% for the desired enantiomer, immediately rendering half of the material as waste unless a racemization and recycling protocol is developed, which adds complexity and cost.[2]
Cost-Effectiveness Analysis: While the initial reagents are often inexpensive, the loss of over 50% of the material, coupled with the cost of the resolving agent and the additional processing steps (salt formation, crystallization, liberation of the free base), makes this route economically unviable for large-scale manufacturing.
Route 2: The Chiral Pool Approach - Synthesis from L-Glutamic Acid
This strategy leverages the inherent chirality of natural amino acids to build the piperidine ring with predetermined stereochemistry.
Causality and Experimental Choices: A published multi-step route begins with L-glutamic acid. The key steps involve:
-
Protection and Esterification: Both carboxylic acid groups are protected, typically as methyl or ethyl esters. The amino group is protected with a Boc group.
-
Reduction: A selective reduction of the ester groups to alcohols using a reagent like NaBH₄ yields a diol.
-
Cyclization: The diol is converted into a ditosylate, which then undergoes intramolecular cyclization upon reaction with a suitable amine to form the piperidine ring.
This method provides excellent enantiomeric purity. However, the linear sequence of five or more steps often leads to a moderate overall yield (reported between 44% and 55%), which can impact cost-effectiveness.
Caption: Workflow for chiral pool synthesis from L-Glutamic Acid.
Route 3: Asymmetric Synthesis via Catalytic Hydrogenation
This approach introduces chirality through an enantioselective reaction, typically the hydrogenation of a prochiral precursor using a chiral catalyst.
Causality and Experimental Choices: A common starting material is 3-hydroxypyridine. The pyridine ring is first hydrogenated to form 3-hydroxypiperidine.[1][3] For stereocontrol, more advanced strategies employ asymmetric hydrogenation of an enamide intermediate using sophisticated and often proprietary rhodium or ruthenium catalysts.[4][5] These reactions can provide high enantiomeric excess (e.e.).
Cost-Effectiveness Analysis: The primary cost driver in this route is the chiral catalyst, which can be expensive. Furthermore, these reactions often require specialized high-pressure hydrogenation equipment, increasing capital expenditure. While potentially very efficient in terms of stereocontrol, the cost of the catalyst and the required infrastructure can make this route less attractive for all but the largest-scale industrial campaigns. A patent describes a process starting from 3-hydroxypyridine that achieves an overall yield of 42% for the resolved intermediate, highlighting the potential efficiency.[1]
Route 4: The Modern Approach - Biocatalytic Reduction
Biocatalysis represents a green, highly efficient, and increasingly cost-effective alternative to traditional chemical methods. This route uses enzymes, such as ketoreductases (KREDs), to perform highly stereoselective reductions.
Causality and Experimental Choices: The synthesis starts with an inexpensive prochiral ketone, N-Boc-3-piperidone. This substrate is reduced using a specific ketoreductase enzyme that is selective for producing the desired (S)-alcohol intermediate.[2] This method offers numerous advantages:
-
Exceptional Selectivity: Enantiomeric excess often exceeds 99%.
-
High Yields: Reported yields are frequently in the 90-95% range, far surpassing classical resolution.[2]
-
Mild Conditions: Reactions are run in aqueous media at or near room temperature and atmospheric pressure, reducing energy costs and eliminating the need for specialized equipment.
-
Environmental Friendliness: It avoids the use of heavy metals and hazardous reagents, making it a "green" chemistry approach.[2]
Cost-Effectiveness Analysis: While the initial cost of a commercial enzyme must be considered, the high yield, elimination of chiral resolving agents, simplified workup, and reduced energy consumption make this route highly cost-effective, particularly at scale. The operational costs are significantly lower than those for asymmetric hydrogenation or classical resolution.
Detailed Experimental Protocol: Biocatalytic Reduction of N-Boc-3-piperidone
This protocol is based on methodologies described in the literature for the enantioselective synthesis of (S)-1-Boc-3-hydroxypyridine, a key precursor.[2][6]
Materials:
-
N-1-Boc-3-piperidone
-
Ketoreductase (KRED) enzyme (e.g., KRED 110)
-
NAD⁺ (or NADP⁺, depending on enzyme)
-
Triethanolamine HCl buffer (200mM, pH 7.5)
-
Isopropanol (IPA) or Dimethyl Sulfoxide (DMSO) as a co-solvent
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (optional but recommended for cost-effectiveness)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 200mM triethanolamine HCl buffer (pH 7.5).
-
Cofactor and Regeneration System: Add NAD⁺ to a final concentration of 10mM. If using a regeneration system, add glucose and glucose dehydrogenase.
-
Enzyme Addition: Add the ketoreductase enzyme to a final concentration of ~3% (w/v). Stir gently to dissolve.
-
Substrate Addition: Dissolve N-1-Boc-3-piperidone in a minimal amount of IPA or DMSO and add it to the reaction mixture to a final concentration of 10 g/L.
-
Reaction: Stir the mixture at 200-250 rpm at a controlled temperature of 35–40 °C for 3–4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.
-
Workup: Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil. The chiral purity can be confirmed by chiral HPLC.
Conclusion and Recommendation
For researchers and drug development professionals, the synthesis of this compound presents a clear case where modern synthetic methods offer profound advantages over traditional ones.
-
For Lab-Scale Synthesis: The chiral pool approach from L-glutamic acid offers a reliable, albeit lengthy, method to obtain enantiomerically pure material.
-
For Industrial and Scale-Up Synthesis: The biocatalytic reduction route is unequivocally the most cost-effective and efficient strategy. Its high yield, exceptional enantioselectivity, operational simplicity, and environmentally friendly profile significantly reduce production costs and complexity.[2] While asymmetric hydrogenation is a powerful tool, the associated catalyst and equipment costs often make it less competitive than biocatalysis. Classical resolution is largely obsolete for efficient manufacturing due to its inherent 50% yield limitation.
Adopting a biocatalytic strategy early in the development process can de-risk the project's chemical route, ensuring a scalable, economical, and sustainable supply of this critical pharmaceutical intermediate.
References
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating 4-Amino-1-Cbz-3-hydroxypiperidine Isomers by Spectroscopic Analysis
In the landscape of modern drug discovery, piperidine scaffolds are foundational building blocks, prized for their favorable pharmacokinetic properties. Among these, 4-Amino-1-Cbz-3-hydroxypiperidine presents a particularly valuable chiral synthon. However, the spatial arrangement of the hydroxyl and amino groups—its stereochemistry—is paramount, as different isomers can elicit vastly different biological activities and toxicological profiles. The ability to unequivocally distinguish between the cis and trans diastereomers is therefore not merely an academic exercise but a critical step in pharmaceutical development.
This guide provides an in-depth comparison of the spectroscopic data for cis- and trans-4-Amino-1-Cbz-3-hydroxypiperidine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between stereochemical structure and spectroscopic output.
The Isomers: cis vs. trans
The core difference between the isomers lies in the relative orientation of the C3-hydroxyl and C4-amino groups on the piperidine ring. In the chair conformation, the trans isomer can place both bulky substituents in equatorial positions, which is generally the more stable arrangement. The cis isomer, conversely, must accommodate one substituent in an axial position, leading to distinct spatial relationships that are readily probed by spectroscopy.
Figure 1: Chair conformations of trans- and cis-4-Amino-1-Cbz-3-hydroxypiperidine.
¹H NMR Spectroscopy: The Key to Stereochemical Assignment
Proton NMR (¹H NMR) is the most powerful tool for differentiating these isomers. The key lies in the vicinal coupling constant (³J) between the protons on C3 (H3) and C4 (H4). This coupling is highly dependent on the dihedral angle between the H3-C3-C4-H4 bonds, a relationship described by the Karplus equation.[1][2][3]
-
Trans Isomer: In its preferred diequatorial conformation, the H3 and H4 protons are both axial. This results in a dihedral angle of approximately 180°. According to the Karplus relationship, this anti-periplanar arrangement leads to a large coupling constant, typically in the range of 8-13 Hz.[4]
-
Cis Isomer: With one substituent axial and the other equatorial, the relationship between H3 and H4 will be axial-equatorial or equatorial-axial. The corresponding dihedral angle is approximately 60° (gauche), resulting in a much smaller coupling constant, typically 2-5 Hz.
This significant difference in the ³JH3-H4 coupling constant is the most definitive marker for distinguishing the cis and trans isomers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the piperidine isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.
-
Instrument Setup:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Experiment: Acquire a standard 1D proton spectrum.
-
Parameters: Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
Figure 2: Workflow for stereochemical assignment using ¹H NMR.
Comparative ¹H NMR Data
| Proton Signal | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Rationale for Difference |
| H3 | ~3.5-3.8 ppm (dt or ddd) | ~3.8-4.1 ppm (m) | Different magnetic environment due to axial/equatorial position. |
| H4 | ~2.8-3.1 ppm (dt or ddd) | ~3.2-3.5 ppm (m) | Affected by the orientation of the adjacent hydroxyl group. |
| JH3-H4 | ~9.0 Hz | ~3.5 Hz | Definitive marker. Reflects diaxial (trans) vs. axial-equatorial (cis) relationship. |
| Cbz-CH₂ | ~5.1 ppm (s) | ~5.1 ppm (s) | Less affected by ring stereochemistry. |
| Aromatic-H | ~7.3 ppm (m) | ~7.3 ppm (m) | Unaffected by ring stereochemistry. |
Note: Exact chemical shifts can vary based on solvent and concentration. The coupling constant is the most reliable parameter.
¹³C NMR Spectroscopy: A Supporting Role
While ¹H NMR is definitive, ¹³C NMR provides complementary data. The chemical shifts of the piperidine ring carbons (C3 and C4) are sensitive to the stereochemistry. Typically, a carbon atom with an axial substituent will be shielded (shifted to a lower ppm value) compared to one with an equatorial substituent, an effect known as the gamma-gauche effect.
Comparative ¹³C NMR Data
| Carbon Signal | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Rationale for Difference |
| C3 | ~70-73 ppm | ~67-70 ppm | The carbon bearing the axial group in the cis isomer is shielded. |
| C4 | ~52-55 ppm | ~49-52 ppm | The carbon bearing the axial group in the cis isomer is shielded. |
| C2, C6, C5 | Minor shifts expected | Minor shifts expected | Less pronounced stereochemical effects. |
| Cbz C=O | ~155 ppm | ~155 ppm | Unaffected by ring stereochemistry. |
| Cbz-CH₂ | ~67 ppm | ~67 ppm | Unaffected by ring stereochemistry. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared (IR) Spectroscopy: Both isomers will show characteristic peaks for O-H (~3400 cm⁻¹), N-H (amine, ~3300 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and the Cbz carbonyl C=O (~1680-1700 cm⁻¹). The primary difference may arise from intramolecular hydrogen bonding. In the cis isomer, the proximity of the axial and equatorial -OH and -NH₂ groups may allow for intramolecular H-bonding, which can lead to a broader O-H stretching band compared to the trans isomer, where this interaction is less likely.
Mass Spectrometry (MS): Standard MS techniques like Electrospray Ionization (ESI) will not differentiate between stereoisomers. Both the cis and trans isomers have the same molecular weight (250.29 g/mol ) and will produce an identical molecular ion peak ([M+H]⁺ at m/z 251.3). While fragmentation patterns could theoretically show minor differences, this is not a reliable method for primary stereochemical assignment compared to NMR. MS is primarily used to confirm the molecular weight and elemental composition.
Summary and Conclusion
The differentiation of this compound isomers is reliably achieved through a straightforward analysis of their spectroscopic data.
-
¹H NMR is the definitive technique. The magnitude of the vicinal coupling constant (³J) between H3 and H4 directly reports on the cis or trans relationship of the substituents. A large coupling (~9 Hz) indicates a trans diaxial relationship, while a small coupling (~3.5 Hz) indicates a cis axial-equatorial relationship.
-
¹³C NMR provides strong supporting evidence. Shielding of the C3 and C4 carbons can indicate the presence of an axial substituent, which is characteristic of the less stable cis isomer.
-
IR and MS play secondary roles. IR may offer clues through differences in hydrogen bonding, and MS serves to confirm the molecular mass but does not distinguish between the isomers.
For any drug development program utilizing this scaffold, rigorous NMR analysis is an indispensable quality control step to ensure the correct stereoisomer is advanced, thereby guaranteeing the desired biological effect and safety profile.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-1-Cbz-3-hydroxypiperidine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 4-Amino-1-Cbz-3-hydroxypiperidine (CAS No. 167832-41-9) requires not just adherence to protocols, but a deep understanding of the principles that underpin them. This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to ensure that every step, from the point of generation to final disposal, is conducted with the utmost regard for personnel safety and environmental protection.
Hazard Profile: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is classified under the Globally Harmonized System (GHS) with a clear and significant hazard.
GHS Classification:
-
Acute Toxicity, Oral (Category 3)
-
Signal Word: Danger
-
Hazard Statement: H301 - Toxic if swallowed.[1]
This classification is the primary driver for its stringent disposal requirements. Ingestion of even small quantities can be harmful, mandating that this compound be treated as a hazardous waste stream, entirely separate from general laboratory trash. Under the U.S. Environmental Protection Agency (EPA) regulations, while not specifically a "P-listed" acute hazardous waste, its inherent toxicity requires it to be managed as a hazardous waste to prevent potential harm to human health and the environment.[2][3]
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| H301: Toxic if swallowed[1] |
On-Site Waste Management: From Benchtop to Pickup
Proper disposal begins the moment the chemical is deemed a waste product. Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines is paramount for ensuring compliance and safety within the laboratory.[4]
Waste Segregation: Preventing Unwanted Reactions
The fundamental principle of waste segregation is to prevent the mixing of incompatible chemicals.[2] Based on its structure—containing a secondary amine and a hydroxyl group—this compound should be segregated from:
-
Strong Acids: Amines are basic and can react exothermically with strong acids.
-
Strong Oxidizing Agents: Alcohols and amines can react violently with strong oxidizers.
-
Acid Halides and Anhydrides: These can react vigorously with the amine and hydroxyl functional groups.
Waste containing this compound should be collected in a dedicated container, clearly labeled, and stored separately from these incompatible materials, potentially using physical barriers or secondary containment systems.[4]
Container Selection and Labeling
Proper containment is a critical control measure. The Occupational Safety and Health Administration (OSHA) mandates specific container requirements to prevent leaks and exposure.[4]
Step-by-Step Container Protocol:
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container, typically glass or high-density polyethylene (HDPE), that is free from damage or deterioration.[4]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. Use a standardized hazardous waste tag.
-
Complete the Label Information:
-
Clearly write the words "HAZARDOUS WASTE ".
-
List the full chemical name: "This compound " and any other constituents in the waste container, including solvents, with their approximate percentages. Avoid using abbreviations or chemical formulas.
-
Indicate the relevant hazards (e.g., "Toxic").
-
Fill in the generator's name, lab location, and the date the container was started.
-
-
Keep the Container Closed: The container must be securely sealed with a leak-proof cap at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
Satellite Accumulation Area (SAA) Management
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[2]
-
Location: The SAA should be an isolated area within the lab, away from sinks or floor drains.
-
Secondary Containment: The waste container must be placed within a larger, chemically resistant tray or tub to contain any potential leaks.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. Once a container is full, it must be moved to the central accumulation area within three days.[2]
Spill Management and Emergency Procedures
Accidental spills require a swift and correct response to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling the chemical or cleaning a spill, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.[5]
-
Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[6]
Small Spill Cleanup Protocol
This procedure is for small, manageable spills that can be handled by trained laboratory personnel.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Control Ignition Sources: If any flammable solvents are present, extinguish all nearby flames and turn off spark-producing equipment.[6]
-
Contain the Spill: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth. Work from the outside of the spill inward to prevent spreading.
-
Collect the Material: Using spark-proof tools, carefully scoop the absorbed material and spilled solid into a designated waste container.[6]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent and water. For final decontamination of the amine residue, a wipe-down with a weak acidic solution (e.g., 5% citric acid) can be effective, followed by a final water rinse.
-
Dispose of Cleanup Materials: All contaminated absorbents, PPE, and cleaning materials must be placed in the hazardous waste container along with the spilled chemical.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Final Disposal Pathway: The End-of-Life Journey
As a toxic organic compound, this compound requires a definitive and destructive disposal method. It is crucial that this material is never discharged into the sewer system, as its effects on aquatic organisms are unknown and it can interfere with wastewater treatment processes.[5][6]
The flowchart below outlines the decision-making process for the proper disposal of this chemical waste.
Caption: Decision workflow for compliant disposal of this compound.
The required and environmentally responsible method for final disposal is through a licensed chemical destruction facility.[6] The preferred technology is controlled incineration . This process uses high temperatures (often exceeding 1,600°F or 870°C) to break down the organic molecule into simpler, less harmful components like carbon dioxide and water.[7] Modern incinerators are equipped with advanced flue gas scrubbing systems that neutralize and remove harmful byproducts, ensuring a clean release to the atmosphere.[6][8] This method provides permanent destruction of the hazardous waste, reducing its volume by over 95% and eliminating future liability.[9]
By adhering to this comprehensive disposal plan, from initial segregation to final destruction, you uphold your commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. epa.gov [epa.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. m.youtube.com [m.youtube.com]
- 5. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. ehs.unm.edu [ehs.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

